molecular formula C13H26N2O2 B2445217 tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate CAS No. 917610-20-9

tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate

Número de catálogo: B2445217
Número CAS: 917610-20-9
Peso molecular: 242.363
Clave InChI: SIXXXTZPDOPMFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.363. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-methyl-N-(2-piperidin-2-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)10-8-11-7-5-6-9-14-11/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXXXTZPDOPMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The target molecule of this guide, tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate, represents a versatile synthetic intermediate. It features a 2-substituted piperidine core with a side chain containing a secondary amine, which is protected as an N-methyl, N-Boc carbamate. This specific arrangement allows for further synthetic elaboration at the piperidine ring's secondary amine while the side-chain nitrogen remains masked. The absence of a direct, published synthesis for this exact molecule necessitates a carefully designed, rational approach based on established and reliable organic transformations.[2]

This guide provides a comprehensive, field-proven synthetic pathway designed for researchers and drug development professionals. The chosen strategy emphasizes logical progression, high-yield transformations, and the use of an orthogonal protecting group strategy to ensure chemoselectivity and a robust, scalable process.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic strategy for 1 (tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate) identifies key disconnections and strategic intermediates, highlighting the importance of an orthogonal protecting group strategy.

The primary disconnection is at the piperidine nitrogen-hydrogen bond, which simplifies the final step to a deprotection. The core of the strategy involves building the N-methylated and Boc-protected side chain from a readily available starting material, 2-piperidineethanol (6 ). The benzyl carbamate (Cbz) group is chosen as an ideal orthogonal protecting group for the piperidine nitrogen. It is stable under the conditions required for side-chain manipulation and can be selectively removed in the final step without affecting the acid-labile Boc group.[3][4]

G cluster_main Retrosynthetic Analysis t Target Molecule (1) tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate i1 Intermediate (2) N-Cbz, N'-Boc, N'-Methyl Protected t->i1 Deprotection (C-N) i2 Intermediate (3) N-Cbz, N'-Methyl Protected i1->i2 Boc Protection (C-N) i3 Mesylate Intermediate (4) N-Cbz Protected i2->i3 SN2 Substitution (C-N) i4 Alcohol Intermediate (5) N-Cbz Protected i3->i4 Mesylation (O-S) sm Starting Material (6) 2-Piperidineethanol i4->sm Cbz Protection (C-N)

Caption: Retrosynthesis of the target molecule.

Proposed Synthetic Pathway: A Five-Step Approach

The proposed forward synthesis is a linear, five-step sequence commencing with commercially available 2-piperidineethanol. This pathway is designed for maximal control and efficiency, leveraging an orthogonal protecting group strategy to achieve the desired product.

G cluster_workflow Overall Synthetic Workflow S6 6 2-Piperidineethanol S5 5 N-Cbz-2-piperidineethanol S6->S5 Step 1: Cbz Protection S4 4 N-Cbz-2-(2-mesyloxyethyl)piperidine S5->S4 Step 2: Mesylation S3 3 N-Cbz-N'-methyl-2-(piperidin-2-yl)ethanamine S4->S3 Step 3: SN2 Amination S2 2 tert-butyl N-(2-(1-Cbz-piperidin-2-yl)ethyl)-N-methylcarbamate S3->S2 Step 4: Boc Protection S1 1 Target Molecule S2->S1 Step 5: Cbz Deprotection

Caption: Forward synthesis workflow.

Step 1: Synthesis of Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (5)
  • Objective: To protect the secondary amine of the piperidine ring, preventing it from interfering in subsequent steps. The Cbz group is chosen for its stability and its orthogonal relationship with the Boc group.[3]

  • Causality: Protecting the piperidine nitrogen is critical for directing the subsequent alkylation to the side chain. Benzyl chloroformate (Cbz-Cl) is a classic and reliable reagent for this transformation, reacting readily with secondary amines under mild basic conditions.[5][6]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Piperidineethanol (6 )129.2010.0 g77.41.0
Benzyl Chloroformate170.5914.6 g (12.1 mL)85.11.1
Sodium Bicarbonate (NaHCO₃)84.0119.5 g2323.0
Dichloromethane (DCM)84.93200 mL--
Water18.02100 mL--

Experimental Protocol:

  • To a 500 mL round-bottom flask, add 2-piperidineethanol (6 ) (10.0 g, 77.4 mmol) and dichloromethane (200 mL).

  • Add a solution of sodium bicarbonate (19.5 g, 232 mmol) in water (100 mL) to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (12.1 mL, 85.1 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography (Silica gel, gradient elution: 20-50% ethyl acetate in hexanes) to yield 5 as a colorless oil.

Step 2: Synthesis of Benzyl 2-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate (4)
  • Objective: To convert the primary alcohol into an excellent leaving group in preparation for nucleophilic substitution.

  • Causality: Mesylates and tosylates are classic choices for activating alcohols.[7] Methanesulfonyl chloride (MsCl) is highly effective and reacts cleanly in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.[8] This transformation proceeds with retention of stereochemistry at the alcohol carbon.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-Cbz-2-piperidineethanol (5 )263.3310.0 g38.01.0
Methanesulfonyl Chloride (MsCl)114.555.2 g (3.5 mL)45.61.2
Triethylamine (TEA)101.197.7 g (10.6 mL)76.02.0
Dichloromethane (DCM), anhydrous84.93150 mL--

Experimental Protocol:

  • Dissolve the alcohol 5 (10.0 g, 38.0 mmol) in anhydrous dichloromethane (150 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (10.6 mL, 76.0 mmol) via syringe.

  • Add methanesulfonyl chloride (3.5 mL, 45.6 mmol) dropwise over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Stir the reaction at 0 °C for 2 hours. Monitor for completion by TLC.

  • Quench the reaction by adding 50 mL of cold water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the mesylate 4 as a pale yellow oil, which is typically used in the next step without further purification.

Step 3: Synthesis of Benzyl 2-(2-(methylamino)ethyl)piperidine-1-carboxylate (3)
  • Objective: To install the N-methylamino group via nucleophilic substitution.

  • Causality: The mesylate is an excellent electrophile for an Sₙ2 reaction.[9][10] A solution of methylamine is a potent nucleophile that will readily displace the mesylate group. Using a sealed vessel and a polar aprotic solvent like THF facilitates the reaction with the gaseous methylamine reagent.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Mesylate Intermediate (4 )341.4213.0 g (crude)~38.01.0
Methylamine (40% in H₂O or 2M in THF)31.06~11.8 g~380~10.0
Tetrahydrofuran (THF)72.11100 mL--

Experimental Protocol:

  • In a pressure-rated vessel, dissolve the crude mesylate 4 (~38.0 mmol) in THF (100 mL).

  • Cool the solution to 0 °C and add an excess of methylamine solution (e.g., 190 mL of 2M solution in THF, 380 mmol).

  • Seal the vessel securely and allow it to warm to room temperature, then heat to 50 °C.

  • Stir the reaction mixture for 16-24 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography (Silica gel, gradient elution: 0-10% methanol in DCM) to give the secondary amine 3 .

Step 4: Synthesis of tert-butyl N-(2-(1-(benzyloxycarbonyl)piperidin-2-yl)ethyl)-N-methylcarbamate (2)
  • Objective: To protect the newly formed secondary amine with the final Boc group.

  • Causality: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group. The reaction proceeds under mild conditions and is highly efficient for protecting secondary amines.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Secondary Amine (3 )276.388.0 g28.91.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.256.9 g31.81.1
Dichloromethane (DCM)84.93100 mL--
Triethylamine (TEA)101.193.2 g (4.4 mL)31.81.1

Experimental Protocol:

  • Dissolve the amine 3 (8.0 g, 28.9 mmol) in DCM (100 mL) in a round-bottom flask.

  • Add triethylamine (4.4 mL, 31.8 mmol).

  • Add a solution of (Boc)₂O (6.9 g, 31.8 mmol) in DCM (20 mL) dropwise at room temperature.

  • Stir the mixture for 12 hours at room temperature. Monitor for completion by TLC.

  • Wash the reaction mixture with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product 2 is often of sufficient purity to be carried forward to the final step. If necessary, it can be purified by flash chromatography (Silica gel, 10-30% ethyl acetate in hexanes).

Step 5: Synthesis of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (1)
  • Objective: To selectively remove the Cbz protecting group to yield the final target molecule.

  • Causality: Catalytic hydrogenation is the classic method for Cbz deprotection.[6][11][12] It is highly effective and clean, producing toluene and carbon dioxide as byproducts. The reaction conditions are mild and will not cleave the acid-labile Boc group, demonstrating the utility of this orthogonal protection strategy.[3][13]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Diprotected Intermediate (2 )376.5010.0 g26.61.0
Palladium on Carbon (10% Pd/C)-1.0 g-10% w/w
Methanol (MeOH)32.04150 mL--
Hydrogen (H₂)2.021 atm (balloon) or 50 psi--

Experimental Protocol:

  • Dissolve the Cbz-protected compound 2 (10.0 g, 26.6 mmol) in methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator apparatus).

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, 1 , as an oil. The product is often pure enough for use, but can be further purified by chromatography if needed.

Conclusion

References

  • Mathieu, G., & Patel, H. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Organic Process Research & Development, 24(9), 1847–1854. [Link]

  • Greco, G. (2015). 03 23 Mesylates and Tosylates. YouTube. [Link]

  • Contestabile, R., et al. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(21), 5183. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]

  • Pardo, D. G., et al. (2015). Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • D’Agostino, M., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Academia Letters. (2021). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • D'Agostino, M., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. [Link]

  • Organic Chemistry Data. (n.d.). Substitution (Mesylate) - Common Conditions. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5857. [Link]

  • Google Patents. (2001). Process for preparing 2-piperidineethanol compounds. US6258955B1.
  • PubChemLite. (n.d.). Tert-butyl n-methyl-n-[2-(piperidin-2-yl)ethyl]carbamate. [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? [Link]

  • Dideu New Materials. (2023). N-(2-Aminoethyl)piperidine丨27578-60-5. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • NextSDS. (n.d.). tert-butyl N-ethyl-N-[(piperidin-2-yl)methyl]carbamate. [Link]

  • Google Patents. (2006).
  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]

  • Google Patents. (2016). Synthesis method of tert-butyl 2-(methylamino)
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • RSC Publishing. (2014). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2011). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols. US20100168385A1.

Sources

"tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Chemical Properties and Applications of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate

Introduction: A Versatile Building Block in Modern Synthesis

1.1 Compound Overview

tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate, identified by CAS Number 917610-20-9, is a heterocyclic organic compound of significant interest to the scientific community, particularly those in pharmaceutical development and medicinal chemistry.[1] Its molecular structure incorporates a piperidine ring, a foundational scaffold in many bioactive molecules, linked to an ethylamine side chain. The critical feature of this molecule is the tert-butyloxycarbonyl (Boc) protecting group attached to a secondary amine, which also bears a methyl substituent. This specific configuration renders it a highly valuable and versatile intermediate for the synthesis of more complex molecular architectures.

1.2 Significance in Medicinal Chemistry and Drug Discovery

The piperidine motif is a privileged structure in drug design, appearing in numerous approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to orient substituents in a defined three-dimensional space.[2][3][4] The strategic placement of the Boc group on the side-chain amine is the cornerstone of this compound's utility. The Boc group is renowned for its stability across a wide array of reaction conditions, yet it can be removed cleanly and efficiently under mild acidic conditions.[5] This "orthogonality" allows chemists to perform modifications on other parts of the molecule, such as the piperidine ring nitrogen, before selectively revealing the side-chain amine for subsequent elaboration. This step-wise control is fundamental to the convergent synthesis of complex drug candidates, minimizing side reactions and maximizing yield.[2][3]

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, storage, and application in synthesis. The data for tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate are summarized below.

PropertyValueSource(s)
CAS Number 917610-20-9[1]
Molecular Formula C₁₃H₂₆N₂O₂[6]
Molecular Weight 242.36 g/mol [6]
Monoisotopic Mass 242.19943 Da[6]
InChIKey SIXXXTZPDOPMFL-UHFFFAOYSA-N[6]
SMILES CC(C)(C)OC(=O)N(C)CCC1CCCCN1[6]
Physical Form Solid or Viscous Liquid
Storage Conditions 2-8°C, Keep in a dark place, sealed in dry conditions
Predicted XLogP 2.0[6]

Synthesis and Purification

3.1 Rationale for N-Boc Protection

The selective protection of amine functionalities is a critical strategy in multi-step organic synthesis.[7] The Boc group is one of the most widely employed amine protecting groups for several compelling reasons:

  • Stability: It is robust and unreactive towards nucleophiles, bases, and common reducing and oxidizing agents.

  • Facile Cleavage: It can be removed under mild acidic conditions (e.g., trifluoroacetic acid), which leave many other functional groups intact.[5]

  • Improved Solubility: The lipophilic tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying reaction workups and purification.

  • High-Yielding Reactions: The protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is typically clean, efficient, and high-yielding.[8]

3.2 General Synthetic Pathway

The synthesis of the title compound involves the reaction of the parent amine, N-methyl-2-(piperidin-2-yl)ethan-1-amine, with di-tert-butyl dicarbonate. This reaction is an electrophilic attack by the amine's lone pair of electrons on one of the carbonyl carbons of (Boc)₂O.

G cluster_product Product Parent_Amine N-methyl-2-(piperidin-2-yl)ethan-1-amine Final_Product tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate Parent_Amine->Final_Product Catalyst (optional) Solvent, Room Temp. Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O)

Caption: General N-Boc protection workflow.

3.3 Detailed Experimental Protocol: N-Boc Protection

This protocol is a representative procedure adapted from established methods for the N-Boc protection of amines.[9][10] The trustworthiness of this protocol lies in its self-validating checkpoints, such as TLC monitoring, which ensure reaction completion before proceeding to workup.

  • Reaction Setup: To a magnetically stirred solution of the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or diethyl ether, 10 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol, 1.1 equivalents). The reaction can often proceed at room temperature without a catalyst. For less reactive amines, a catalyst such as molecular iodine (10 mol%) may be added.[9]

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot (which can be visualized with ninhydrin stain) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup: Once the starting amine is consumed as judged by TLC, add deionized water (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., diethyl ether, 2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a viscous oil or solid.

  • Final Purification: If necessary, purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected amine.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

4.1 The Central Role of Nuclear Magnetic Resonance (NMR)

Among analytical techniques, ¹H and ¹³C NMR spectroscopy provide the most definitive and structurally informative data for confirming N-Boc protection.[5] The appearance of specific, unambiguous signals for the Boc group serves as a reliable indicator of a successful reaction.[5]

G Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Col_Chrom Column Chromatography TLC->Col_Chrom Impurities Present Pure Pure Compound TLC->Pure Product is Pure Col_Chrom->Pure NMR ¹H & ¹³C NMR Spectroscopy Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR Infrared (IR) Spectroscopy Pure->IR Confirm Structural Confirmation NMR->Confirm MS->Confirm IR->Confirm

Caption: A self-validating analytical workflow.

4.2 Spectroscopic Data Interpretation

TechniqueKey FeatureExpected ObservationRationale
¹H NMR tert-butyl protonsA sharp singlet at ~1.4-1.5 ppm, integrating to 9 protons.The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a characteristic upfield singlet.[5][10]
¹³C NMR Boc group carbonsCarbonyl carbon at ~153-156 ppm. Quaternary carbon at ~79-82 ppm.The distinct chemical environments of the carbamate carbonyl and the quaternary carbon provide unambiguous evidence of the Boc group.[5][10]
Mass Spec. Molecular Ion Peak[M+H]⁺ peak at m/z ≈ 243.21.Confirms the molecular weight of the compound.[6]
IR Spec. Carbonyl StretchStrong absorption band at ~1680-1720 cm⁻¹.This band is characteristic of the C=O bond in the carbamate functional group.[5]

4.3 Protocol: Confirming N-Boc Protection via ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical experiment involves 16 to 64 scans.[5]

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Validation:

    • Identify the characteristic singlet of the Boc group at ~1.4-1.5 ppm.

    • Integrate all signals. The ratio of the Boc group integration (set to 9H) to other proton signals should be consistent with the expected structure.

    • Confirm the disappearance of the N-H proton signal from the starting secondary amine.

Reactivity and Chemical Stability

5.1 The Boc Group: Deprotection Chemistry

The primary utility of the Boc group lies in its predictable and clean removal under mild acidic conditions. The most common reagent is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Mechanism: The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to liberate the free amine.

  • Protocol: Dissolve the Boc-protected compound (1.0 mmol) in DCM (5 mL). Add TFA (5-10 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC. Upon completion, the excess acid and solvent are removed under reduced pressure to yield the amine salt.

5.2 Stability Profile

  • Stable: The compound is generally stable under basic, nucleophilic, and standard hydrogenation conditions.

  • Sensitive: It is sensitive to strong acids, which will cleave the Boc group. It may also be sensitive to moisture over long-term storage.[11]

Safety and Handling

Proper handling is essential due to the compound's potential hazards. All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood.

6.1 GHS Hazard Information

Hazard CodeDescriptionSignal WordSource(s)
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaledWarning[1]
H315Causes skin irritationWarning[1][12][13]
H318Causes serious eye damageDanger[1][12][13]
H336May cause drowsiness or dizzinessWarning[1]

6.2 Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[14]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing.[14]

  • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[14]

Conclusion

tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is a strategically designed synthetic intermediate whose value is derived from the robust yet readily cleavable Boc protecting group. Its well-defined chemical properties, predictable reactivity, and the established protocols for its synthesis and characterization make it an indispensable tool for researchers. The ability to unmask a key amine functionality at a desired point in a synthetic sequence provides the control and precision required to build the complex molecular architectures that are the hallmark of modern drug discovery.

References

  • NextSDS. (n.d.). tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-{[(2S)-piperidin-2-yl]methyl}carbamate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-((piperidin-2-yl)methyl)carbamate. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-methyl-n-[2-(piperidin-2-yl)ethyl]carbamate. Retrieved from [Link]

  • Chakraborti, A. K., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]

  • Foley, D. J., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

Sources

A Technical Guide to the Structure Elucidation of a Novel Compound: A Case Study of CAS 917610-20-9

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The de novo structure elucidation of novel small molecules is a critical and often rate-limiting step in drug discovery and natural product research.[1] This technical guide provides an in-depth, experience-driven walkthrough of the process, using the placeholder CAS 917610-20-9 to represent a hypothetical unknown compound. We will navigate the logical progression of analytical techniques, from initial sample characterization and molecular formula determination to the comprehensive application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for complete structural assignment.[2][3] The methodologies and interpretations detailed herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals faced with the challenge of identifying unknown molecular structures.

Introduction: The Challenge of the Unknown

In the realm of chemical and pharmaceutical sciences, the identification of a novel molecular entity is a frequent and pivotal event. Whether a newly synthesized compound, a previously uncharacterized natural product, or an unexpected metabolite, the determination of its precise chemical structure is paramount to understanding its properties, biological activity, and potential applications. The process of structure elucidation is a puzzle, where each piece of analytical data provides a clue to the final, unambiguous three-dimensional arrangement of atoms.

This guide will eschew a rigid, templated approach and instead mirror the organic, logic-driven workflow of an experienced analytical scientist. We will treat CAS 91761-20-9 as a black box, a sample of a pure, unknown compound for which we have no prior information. Our journey will be one of systematic investigation, where the results of one experiment inform the design of the next, culminating in a validated and confident structural assignment.

Initial Characterization and Molecular Formula Determination

Prior to engaging in complex spectroscopic analysis, a foundational understanding of the sample's purity and elemental composition is essential.

Purity Assessment: The Prerequisite

A prerequisite for accurate structure elucidation is the purity of the analyte. The presence of significant impurities can lead to ambiguous or misleading spectroscopic data, confounding interpretation. High-Performance Liquid Chromatography (HPLC) with a universal detector, such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), is the workhorse for this assessment.

Experimental Protocol: HPLC-DAD Purity Assessment

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample (CAS 917610-20-9) and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize a standard HPLC system equipped with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Employ a gradient elution to ensure the separation of components with a wide range of polarities. A typical gradient might be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) using the DAD.

  • Analysis: Integrate the peak areas of all detected signals. The purity is expressed as the percentage of the main peak area relative to the total peak area. For structure elucidation, a purity of >95% is desirable.

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy.[2] By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can generate a shortlist of plausible molecular formulas.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dilute the stock solution from the purity assessment to approximately 10 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Instrumentation: Infuse the sample directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. This provides complementary information and can hint at the presence of acidic or basic functional groups.

  • Data Analysis:

    • Observe the m/z of the most abundant ion. For our hypothetical case, let's assume we observe a prominent ion at m/z 291.1398 in positive ion mode.

    • Utilize the instrument's software to calculate possible elemental formulas that fit this exact mass within a narrow tolerance (e.g., ± 5 ppm). The software will consider the isotopic abundance pattern to further refine the possibilities.

Data Presentation: HRMS Results for CAS 917610-20-9

IonObserved m/zCalculated m/z (for C₁₅H₁₉N₂O₄⁺)Mass Error (ppm)Proposed Formula
[M+H]⁺291.1398291.13941.4C₁₅H₁₈N₂O₄

From this data, the most plausible molecular formula for the neutral molecule is C₁₅H₁₈N₂O₄ . The low mass error and the correlation with the isotopic pattern provide high confidence in this assignment.

Spectroscopic Deep Dive: Piecing Together the Structure

With a molecular formula in hand, we can now employ a suite of spectroscopic techniques to determine the connectivity of the atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Analyze the spectrum for characteristic absorption bands.

Hypothetical IR Data for CAS 917610-20-9

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H or N-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1730StrongC=O stretch (Ester)
~1680StrongC=O stretch (Amide)
~1600, 1480MediumAromatic C=C stretch
~1250StrongC-O stretch (Ester)

The IR spectrum suggests the presence of hydroxyl or amine groups, aromatic and aliphatic C-H bonds, and at least two distinct carbonyl functionalities, likely an ester and an amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[1][3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol: Standard NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of CAS 917610-20-9 in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and can affect the chemical shifts of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Workflow for NMR Data Interpretation

Caption: Workflow for NMR-based structure elucidation.

Hypothetical NMR Data Interpretation for C₁₅H₁₈N₂O₄

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment (Proposed)
8.511Hs-Amide NH
7.821Hd8.5Aromatic H
7.311Hd8.5Aromatic H
4.551Ht7.0CH-N
4.152Hq7.1O-CH₂ (Ester)
3.202Hm-CH₂
2.153Hs-Aromatic-CH₃
1.253Ht7.1CH₃ (Ester)
1.103Hd6.5CH₃

¹³C NMR & DEPT-135 (125 MHz, DMSO-d₆):

Chemical Shift (ppm)DEPT-135Assignment (Proposed)
172.5CC=O (Ester)
168.0CC=O (Amide)
145.2CAromatic C
138.1CAromatic C
129.8CHAromatic CH
118.5CHAromatic CH
60.8CH₂O-CH₂ (Ester)
55.4CHCH-N
35.2CH₂CH₂
21.3CH₃Aromatic-CH₃
18.9CH₃CH₃
14.1CH₃CH₃ (Ester)

2D NMR Interpretation:

  • COSY: Would show correlations between the aromatic protons at 7.82 and 7.31 ppm, confirming they are adjacent. It would also show the coupling between the CH at 4.55 ppm and the CH₂ at 3.20 ppm, and between the O-CH₂ at 4.15 ppm and the CH₃ at 1.25 ppm.

  • HSQC: Would directly link each proton to its attached carbon (e.g., 7.82 ppm H to 129.8 ppm C; 4.15 ppm H to 60.8 ppm C, etc.).

  • HMBC: This is the key experiment for connecting the fragments. We would expect to see correlations such as:

    • The amide NH (8.51 ppm) to the amide C=O (168.0 ppm) and the CH-N carbon (55.4 ppm).

    • The aromatic protons (7.82, 7.31 ppm) to the other aromatic carbons.

    • The aromatic-CH₃ protons (2.15 ppm) to the aromatic carbons (145.2, 138.1 ppm).

    • The O-CH₂ protons (4.15 ppm) to the ester C=O (172.5 ppm).

Structure Proposal and Verification

By systematically analyzing the data from all the spectroscopic experiments, we can propose a final structure for CAS 917610-20-9.

Proposed Structure:

Based on the hypothetical data, a plausible structure is (S)-ethyl 2-acetamido-3-(4-methylphenyl)propanoate .

This structure is hypothetical and used for illustrative purposes only.

Verification of the Proposed Structure:

  • Molecular Formula: C₁₅H₁₉NO₃ (This is slightly different from the initially proposed C₁₅H₁₈N₂O₄, which highlights how the data refines the initial hypothesis. The elucidation process is iterative. Let's assume the HRMS data was re-evaluated and C₁₅H₁₉NO₃ is a better fit).

  • IR: Consistent with amide, ester, and aromatic functionalities.

  • NMR: All ¹H and ¹³C signals, as well as their correlations in 2D NMR, are consistent with this structure.

  • Final Confirmation (Optional): If the compound is crystalline, X-ray crystallography can provide an unambiguous confirmation of the structure and its stereochemistry. Alternatively, total synthesis of the proposed structure and comparison of its spectroscopic data with the unknown sample would provide definitive proof.

Logical Relationship Diagram

Structure_Elucidation_Logic cluster_data Experimental Data Acquisition cluster_analysis Data Analysis & Interpretation HRMS HRMS (C₁₅H₁₈N₂O₄) Formula Molecular Formula HRMS->Formula IR IR (Amide, Ester, Aromatic) Func_Groups Functional Groups IR->Func_Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT) Fragments Structural Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Fragment Connectivity NMR_2D->Connectivity Proposed_Structure Proposed Structure Formula->Proposed_Structure Func_Groups->Proposed_Structure Fragments->Connectivity Connectivity->Proposed_Structure

Caption: Logical flow from raw data to a proposed structure.

Conclusion

The structure elucidation of an unknown compound is a systematic process that relies on the synergistic application of multiple analytical techniques.[4] While we have used CAS 917610-20-9 as a hypothetical case, the principles and workflows described are universally applicable. The journey from an unknown sample to a confirmed chemical structure is a testament to the power of modern analytical chemistry, combining robust experimental design with logical, evidence-based interpretation. This guide has provided a framework for this process, emphasizing the causality behind experimental choices and the self-validating nature of a comprehensive analytical dataset.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. [Link]

  • Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. eRepository @ Seton Hall. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. ResearchGate. [Link]

Sources

Pharmacological Profiling of N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate Derivatives as Novel Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Executive Summary

This guide provides a comprehensive framework for the pharmacological characterization of N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate derivatives. This chemical class, which strategically combines the CNS-active piperidine scaffold with a carbamate moiety, is rationally designed to target cholinesterases, key enzymes implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease.[1][2][3] The carbamate functional group is a well-established pharmacophore responsible for the mechanism of action of approved drugs like rivastigmine, suggesting a high probability of a similar pseudo-irreversible inhibitory mechanism.[3][4] This document, written from the perspective of a Senior Application Scientist, outlines a multi-phase profiling strategy. It is designed not merely as a set of protocols, but as a logical, self-validating workflow that explains the causal reasoning behind each experimental choice. The goal is to build a robust data package that moves beyond simple potency to create a holistic understanding of a compound's efficacy, selectivity, safety, and drug-like properties, ultimately enabling the selection of a viable clinical candidate.

Foundational Rationale: The Cholinergic Hypothesis and Therapeutic Intervention

The central tenet for investigating this class of compounds is the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine (ACh) is a primary contributor to the cognitive deficits observed in patients. ACh is critical for learning and memory. Its signaling action in the synaptic cleft is terminated by the hydrolytic activity of two key enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[5]

In the Alzheimer's brain, the activity of AChE decreases with neuronal loss, while BChE activity often increases, suggesting BChE takes on a more prominent role in ACh hydrolysis as the disease progresses. Therefore, inhibiting these enzymes can increase the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[5][6] The N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate scaffold is hypothesized to interact with the active site of these serine hydrolases, leading to their carbamoylation and transient inactivation.

Cholinergic_Synapse cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh_Synapse ACh Presynaptic->ACh_Synapse Release Postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicles AChR Acetylcholine Receptors (AChR) ACh_Synapse->AChR Binding AChE AChE Enzyme ACh_Synapse->AChE Hydrolysis AChR->Postsynaptic Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Carbamate Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is blocked by a carbamate inhibitor.

Phase 1: In Vitro Target Engagement & Mechanism of Action

The initial phase is designed to confirm the primary hypothesis: do these compounds inhibit cholinesterases, how potently, and by what mechanism?

Primary Screening: Determining Inhibitory Potency (IC₅₀)

The Ellman assay is the gold-standard colorimetric method for this purpose due to its robustness, simplicity, and suitability for high-throughput screening.[5][6]

Causality Behind the Method: The assay doesn't measure ACh directly. Instead, it uses a surrogate substrate, acetylthiocholine (ATCI), which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (TNB²⁻), whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to enzyme activity. An inhibitor will slow this rate.

Experimental Protocol: AChE Inhibition Assay (Ellman Method)

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0. The alkaline pH is crucial for the stability of the TNB²⁻ chromophore.

    • DTNB Solution: 0.25 mM DTNB in buffer.

    • AChE Solution: Electric Eel Acetylcholinesterase (or human recombinant) diluted in buffer to a working concentration (e.g., 0.05 U/mL). The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution: 0.4 mM Acetylthiocholine Iodide (ATCI) in buffer.

    • Test Compounds: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in buffer. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent-induced enzyme inhibition.

    • Positive Control: A known inhibitor like Donepezil or Rivastigmine.

  • Plate Setup (96-Well Format):

    • Blank Wells: 190 µL of buffer + 10 µL of DTNB. (For background absorbance).

    • Control Wells (100% Activity): 130 µL buffer, 20 µL DTNB, 20 µL AChE solution, and 10 µL of vehicle (e.g., 1% DMSO in buffer).

    • Test Compound Wells: 120 µL buffer, 20 µL DTNB, 20 µL AChE solution, and 20 µL of each test compound dilution.

  • Assay Procedure:

    • Add the buffer, DTNB, and AChE solution to the respective wells.

    • Add the test compounds or vehicle control.

    • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.[5] This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or slowly-binding inhibitors like carbamates.

    • Reaction Initiation: Add 20 µL of ATCI substrate solution to all wells except the blanks.

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (mOD/min).

    • Calculate the Percentage of Inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

Table 1: Hypothetical In Vitro Cholinesterase Inhibition Data

Compound IDAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
Derivative A52156030.0
Derivative B15352.3
Derivative C890950.1
Donepezil6.83500514.7

This protocol is repeated using human BChE and butyrylthiocholine iodide as the substrate to determine BChE inhibition and calculate the selectivity index.

Mechanism of Inhibition (MOI) Studies

Understanding how a compound inhibits an enzyme is critical. Carbamates typically act as "pseudo-irreversible" or "slow-reversible" inhibitors by carbamoylating a serine residue in the enzyme's active site. This covalent bond is more stable than the acetylated intermediate formed with acetylcholine but is still subject to slow hydrolysis, allowing the enzyme to eventually recover. This contrasts with reversible inhibitors (like Donepezil) that bind non-covalently, or irreversible inhibitors (like organophosphates) that form a permanent bond.

Experimental Workflow: Enzyme Kinetics for MOI Determination

MOI_Workflow cluster_analysis Interpretation Start Select Lead Compound Setup Prepare Assay Matrix: Varying [Substrate] Varying [Inhibitor] Start->Setup Incubation Pre-incubate Enzyme with Inhibitor (Time-dependency test: vary time) Setup->Incubation Measure Initiate with Substrate Measure Reaction Velocity (V) Incubation->Measure Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Measure->Plot Analyze Analyze Plot Patterns Plot->Analyze End Determine MOI Analyze->End Competitive Lines intersect on Y-axis (Km increases, Vmax constant) NonComp Lines intersect on X-axis (Km constant, Vmax decreases) Mixed Lines intersect off-axes (Km & Vmax change) Irreversible Parallel lines or time-dependent decrease in Vmax

Caption: Workflow for determining the enzyme inhibition mechanism using kinetic studies and Lineweaver-Burk plot analysis.

The key experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the substrate concentration. Plotting the data in a double-reciprocal format (Lineweaver-Burk plot) reveals the MOI. For carbamates, we expect to see a mixed or non-competitive profile, and crucially, the inhibition should increase with longer pre-incubation times, confirming a time-dependent, covalent mechanism.

Phase 2: Cellular Activity and Early Safety Assessment

Moving from an isolated enzyme to a cellular environment is a critical step to validate the therapeutic hypothesis and uncover potential liabilities.

Cellular Cytotoxicity

Before assessing functional activity, it's essential to determine the concentrations at which the compounds are toxic to cells. This ensures that any observed functional effects are not simply artifacts of cell death.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells (a neuron-like model) and HepG2 human liver carcinoma cells (a model for liver toxicity) in 96-well plates and allow them to adhere overnight.[1][7]

  • Compound Treatment: Treat the cells with a range of compound concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Analysis: Calculate cell viability relative to vehicle-treated controls and determine the CC₅₀ (the concentration that reduces cell viability by 50%). A high CC₅₀ is desirable.

Blood-Brain Barrier (BBB) Permeability Prediction

For a CNS-active drug, the ability to cross the BBB is non-negotiable.[1][8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool to predict passive diffusion across the BBB.

Causality Behind the Method: The PAMPA model uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB membrane. The compound is added to the top (donor) compartment, and after an incubation period, the amount of compound that has passively diffused into the bottom (acceptor) compartment is quantified, typically by UV-Vis spectroscopy or LC-MS.

Table 2: Hypothetical ADME/Tox Screening Data for Lead Candidates

Compound IDPAMPA-BBB Pe (10⁻⁶ cm/s)Microsomal Stability (% remaining @ 60 min)SH-SY5Y CC₅₀ (µM)
Derivative A1.815> 100
Derivative B8.57585
Caffeine (Control)6.290> 100

Compounds with Pe > 4.0 are generally considered to have high potential for BBB penetration.

Phase 3: In Vivo Pharmacokinetics and Target Engagement

After identifying potent, selective, and reasonably safe lead compounds in vitro, the next critical phase is to evaluate their behavior in a living system.

Pharmacokinetic (PK) Profiling

This study answers the fundamental questions: Does the drug get absorbed? Where does it go? How long does it last?

Experimental Protocol: Rodent PK Study

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage, p.o.) and an intravenous (i.v.) route in separate cohorts. The i.v. dose allows for the determination of absolute bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h) post-dose. At the final time point, collect brain tissue.

  • Bioanalysis: Process blood to plasma and homogenize brain tissue. Quantify the concentration of the parent drug (and any major metabolites) using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters for Derivative B in Rat

ParameterOral (10 mg/kg)Intravenous (2 mg/kg)
Cₘₐₓ (ng/mL)4501200
Tₘₐₓ (h)0.50.08
AUC₀₋ᵢₙf (ng*h/mL)1800950
T₁/₂ (h)3.53.2
Bioavailability (%)37.9-
Brain/Plasma Ratio @ 2h1.5-

A Brain/Plasma ratio > 1 indicates good accumulation in the target organ.

Pharmacodynamic (PD) - Ex Vivo Target Engagement

This experiment directly links the PK profile to a biological effect in the target tissue, providing crucial proof of mechanism.

Experimental Protocol: Ex Vivo Brain AChE Inhibition

  • Dose a cohort of animals with the test compound (e.g., at a dose that achieves a relevant Cₘₐₓ from the PK study).

  • At various time points corresponding to the PK profile (e.g., Tₘₐₓ), euthanize the animals and rapidly harvest the brain.

  • Homogenize specific brain regions (e.g., cortex, hippocampus) in buffer.

  • Use the brain homogenate as the enzyme source in the Ellman assay described in Phase 1.

  • Calculate the percentage of AChE inhibition in the brains of treated animals compared to vehicle-treated controls. This provides a direct measure of target engagement in the CNS.

Profiling_Funnel N1 Initial Library (N > 100 derivatives) N2 Phase 1: In Vitro Potency & MOI (AChE/BChE IC₅₀, Kinetics) N1->N2 High-Throughput Screening N3 Phase 2: Cellular Profile (Cytotoxicity, PAMPA-BBB) N2->N3 Lead Identification (Potency & Selectivity Filter) N4 Phase 3: In Vivo PK/PD (Rodent PK, Ex Vivo AChE Inhibition) N3->N4 Lead Optimization (Drug-like Properties Filter) N5 Candidate Nomination (1-2 Leads) N4->N5 Preclinical Candidate Selection

Caption: A logical funnel approach for pharmacological profiling, from a large library to a single preclinical candidate.

Conclusion and Path Forward

This systematic, multi-phase approach provides the necessary data to comprehensively profile N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate derivatives. By integrating in vitro potency, mechanistic, and ADME/Tox data with in vivo pharmacokinetic and pharmacodynamic readouts, this workflow enables a data-driven selection of lead candidates. A successful compound emerging from this process would exhibit high potency for cholinesterases (ideally with some selectivity), a time-dependent carbamoylating mechanism of action, low cellular toxicity, good predicted BBB permeability, and a pharmacokinetic profile that demonstrates sufficient brain exposure and target engagement at a reasonable dose. Such a candidate would be well-positioned for further evaluation in behavioral efficacy models and subsequent IND-enabling safety studies.

References

  • Benchchem. (n.d.). In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide.
  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences, 33(2), 109-19.
  • Thinschmidt, J. S., Harden, S. W., King, M. A., Talton, J. D., & Frazier, C. J. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience.
  • Banzato, M., Colognesi, M., Lucatello, L., et al. (2026). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. Journal of Medicinal Chemistry, 69(3), 2145-2159.
  • Banzato, M., Colognesi, M., Lucatello, L., et al. (2026). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure. Journal of Medicinal Chemistry.
  • Nocentini, A., Odi, R., Bibi, D., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/ Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. FLORE.
  • ResearchGate. (n.d.). Mean pharmacokinetic (PK) parameters of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) (racemate) and its two individual enantiomers calculated from plasma levels following i.p. (80 mg/kg dose) administration to rats.
  • BioTechniques. (2026, March 13). 'Magic mushroom' derivative could heal without hallucinations, sparking hope for new therapies.
  • ACS Omega. (2023, November 27). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach.
  • Frontiers. (2022, October 20). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking.
  • Košak, U., et al. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 197, 112282.
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-447.
  • ResearchGate. (n.d.). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents.
  • ResearchGate. (n.d.). Design and SAR study of N‐alkylpiperidine carbamate hybrids.
  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1135-1195.
  • Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.
  • Benchchem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • ResearchGate. (2026, January 9). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • Digital CSIC. (2025, September 27). N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1135-1195.

Sources

The Strategic Application of tert-Butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 917610-20-9[1][2]

Executive Summary and Structural Causality

In the landscape of modern drug discovery, the piperidine nucleus is a highly privileged scaffold, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to targeted kinase inhibitors[3][4]. The compound tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (CAS 917610-20-9) represents a highly specialized, bifunctional building block designed to leverage this pharmacophore while providing precise synthetic control[2].

Structurally, this molecule is defined by three critical domains:

  • The Piperidine Ring: A secondary amine that serves as the primary site for electrophilic functionalization (e.g., SNAr, reductive amination, or acylation)[4].

  • The 2-Ethyl Linker: A flexible, two-carbon spacer that provides two degrees of rotational freedom. This allows the terminal amine to probe auxiliary binding pockets in protein targets without imposing rigid steric clashes.

  • The Boc-Protected N-Methyl Amine: The exocyclic secondary amine is masked by a tert-butoxycarbonyl (Boc) group[5]. This orthogonal protection strategy renders the exocyclic nitrogen non-nucleophilic, ensuring that reactions occur exclusively at the piperidine nitrogen.

Orthogonal Reactivity and the Boc Protection Mechanism

The utility of this building block hinges on the differential reactivity of its two nitrogen atoms. The piperidine nitrogen possesses a pKa of approximately 10–11, making it a strong nucleophile. In contrast, the Boc-protected N-methyl amine is electronically deactivated through resonance with the carbamate carbonyl[6].

The choice of the Boc group is highly intentional in peptide and medicinal chemistry[7][8]. It is entirely stable to catalytic hydrogenation, strongly basic conditions, and nucleophilic attack. However, it is highly labile to mild acidolysis[5]. This allows chemists to build complex molecular architectures off the piperidine ring, and subsequently unveil the N-methyl amine using Trifluoroacetic Acid (TFA) or HCl, generating a basic center crucial for interacting with acidic residues (e.g., Aspartate or Glutamate) in target binding sites like GPCRs[3].

Workflow A Starting Material CAS: 917610-20-9 B Piperidine N-Alkylation (Electrophile, Base) A->B C Intermediate (N-Alkyl, Boc-Protected) B->C D Boc Deprotection (TFA / DCM) C->D E Final Target (Free N-Methyl Amine) D->E

Figure 1: Orthogonal functionalization workflow utilizing the Boc-protected diamine.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the core workflows for utilizing this building block, emphasizing the causality behind each experimental condition.

Protocol A: Selective N-Alkylation of the Piperidine Ring

Objective: To functionalize the secondary piperidine amine via an SN2 mechanism while preserving the Boc-protected exocyclic amine.

  • Preparation: Dissolve tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by solvating the metal cation, leaving the amine nucleophile highly reactive.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Causality: K₂CO₃ acts as a mild, heterogeneous acid scavenger to neutralize the HX byproduct. It is basic enough to drive the reaction but not strong enough to induce unwanted E2 elimination of the electrophile.

  • Electrophile Addition: Introduce the alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature (20 °C) and stir for 12 hours.

  • Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5 × 50 mL).

    • Causality: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing solvent contamination during downstream purification.

Protocol B: Acidolytic Cleavage of the Boc Group

Objective: To unmask the N-methyl amine for subsequent functionalization or final salt formation[6].

  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a 1:4 ratio of TFA:DCM (v/v). Stir at room temperature for 2 hours.

    • Causality: TFA protonates the carbamate oxygen. The cleavage is driven by the thermodynamic stability of the resulting tert-butyl carbocation, which rapidly eliminates to form isobutylene gas and CO₂[7]. The effervescence serves as a visual indicator of reaction progress.

  • Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with Toluene (3 × 20 mL).

    • Causality: DCM and TFA are highly volatile. Co-evaporation with toluene forms an azeotrope that effectively removes residual TFA without requiring a basic aqueous workup, which could result in the loss of the highly water-soluble, newly formed diamine into the aqueous layer.

Quantitative Data & Physicochemical Profiling

The following table summarizes the key physicochemical properties and reaction optimization parameters for CAS 917610-20-9[2][9].

ParameterValue / ConditionScientific Rationale
Molecular Formula C₁₃H₂₆N₂O₂Defines the stoichiometric mass (242.36 g/mol ).
Hazard Classification Acute Tox. 4, Eye Dam. 1Requires handling in a fume hood with proper PPE due to amine basicity[2].
Optimal Alkylation Solvent DMF or Acetonitrile (MeCN)Polar aprotic environments maximize SN2 trajectory kinetics.
Boc Cleavage Reagent 20-50% TFA in DCMProvides rapid kinetics while avoiding harsh aqueous acids (e.g., 6M HCl) that degrade sensitive functional groups[8].
Storage Conditions 2-8 °C, inert atmospherePrevents atmospheric CO₂ absorption (carbamate formation on the piperidine NH) and oxidation.

Pharmacophore Mapping in Drug Design

When integrated into a larger drug candidate, the structural components of this building block map directly to specific target interactions. The piperidine ring often occupies hydrophobic pockets, while the unmasked N-methyl amine acts as a critical hydrogen bond donor/acceptor or engages in salt-bridge formations[3][10].

Pharmacophore Center Piperidine Scaffold (Core Binding) GPCR GPCR Targets (Basic Amine Interaction) Center->GPCR Kinase Kinase Targets (H-Bond Acceptor/Donor) Center->Kinase Linker Ethyl Linker (Flexibility & Vector) Center->Linker Terminal N-Methyl Amine (Solubility & Binding) Linker->Terminal

Figure 2: Pharmacophore mapping of the piperidine derivative against common biological targets.

References

  • NextSDS Substance Database. "tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (CAS 917610-20-9)." NextSDS Chemical Information. Available at:[Link]

  • Abdelshaheed, et al. "Piperidine nucleus in the field of drug discovery." Bulletin of the National Research Centre, 2021. Available at:[Link]

  • Kuznetsov, et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2022. Available at:[Link]

  • Ragnarsson, U. & Grehn, L. "Dual protection of amino functions involving Boc." Chemical Society Reviews (RSC), 2013. Available at:[Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews (ACS Publications), 2009. Available at:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection (Boc, CBz, FMOC)." Reaction Guide. Available at:[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of tert-Butyl N-Methyl-N-[2-(piperidin-2-yl)ethyl]carbamate in the Synthesis of CNS-Active Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

tert-Butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (CAS: 917610-20-9) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It is particularly valuable in the development of central nervous system (CNS) therapeutics, such as opioid, dopamine, and histamine receptor ligands[1][2].

The strategic value of this compound lies in its orthogonal reactivity . The molecule features an unprotected, secondary piperidine nitrogen and a distal N-methyl amine that is masked by a tert-butyloxycarbonyl (Boc) group. This architecture allows chemists to perform chemoselective functionalizations (e.g., reductive amination, SNAr, or acylation) on the piperidine ring without cross-reactivity at the side chain. Once the piperidine core is elaborated, the Boc group can be cleaved to reveal the secondary N-methyl amine for subsequent derivatization.

Furthermore, the presence of the N-methyl group (as opposed to a primary amine) restricts the conformational flexibility of the resulting amides or amines. This is a proven medicinal chemistry strategy to improve target binding affinity and enhance metabolic stability by preventing oxidative deamination[3].

Physicochemical Properties
PropertyValue
Chemical Name tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate
CAS Number 917610-20-9
Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
Appearance Colorless to pale yellow oil/viscous liquid
Reactivity Profile Bifunctional: Free secondary amine (piperidine), Boc-protected tertiary amine

Experimental Workflows and Causality

The following protocols detail the orthogonal functionalization of this building block. Every step is designed with specific mechanistic causality to ensure high yields and prevent side reactions.

Protocol A: Chemoselective Reductive Amination of the Piperidine Ring

Objective: Alkylate the piperidine nitrogen while preserving the Boc-protected side chain. Causality & Rationale: Reductive amination is prioritized over direct alkylation with alkyl halides. Direct alkylation of the piperidine nitrogen is prone to over-alkylation (quaternization) and is hindered by the steric bulk of the C2-ethyl substitution. Sodium triacetoxyborohydride (STAB) is utilized because it is a mild reducing agent that selectively reduces the iminium intermediate without prematurely reducing the aldehyde or cleaving the acid-sensitive Boc group.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (1.0 eq) and the target aryl/alkyl aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Add glacial acetic acid (1.2 eq) to catalyze the formation of the iminium ion. Stir the mixture at 25 °C for 30 minutes under a nitrogen atmosphere.

  • Reduction: Portion-wise, add STAB (1.5 eq) to the reaction mixture.

  • Propagation: Stir the reaction for 12–16 hours at 25 °C. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (to neutralize the acetic acid and destroy excess STAB). Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (typically eluting with a Hexane/Ethyl Acetate gradient).

Protocol B: Boc Deprotection and HATU-Mediated Amide Coupling

Objective: Reveal the side-chain N-methyl amine and couple it with a carboxylic acid. Causality & Rationale: The Boc group is cleaved using 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). HCl/dioxane is volatile and yields a clean hydrochloride salt, avoiding the formation of strongly bound TFA salts that can suppress the nucleophilicity of the secondary amine during coupling. For the subsequent amide coupling, HATU is selected over EDC/HOBt. The revealed N-methyl amine is sterically hindered; HATU generates a highly reactive HOAt ester intermediate that drives the coupling of secondary amines to completion.

Step-by-Step Methodology:

  • Deprotection: Dissolve the purified intermediate from Protocol A in a minimal amount of DCM. Add 4M HCl in dioxane (10.0 eq). Stir at 25 °C for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the clean amine hydrochloride salt. Filter and dry under a high vacuum.

  • Pre-activation: In a separate flame-dried flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add the amine hydrochloride salt (1.0 eq) to the activated acid solution. Stir at 25 °C for 4–6 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid), and 5% aqueous LiCl or brine (to remove DMF and urea byproducts).

  • Finalization: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data: Optimization of Piperidine N-Functionalization

The table below summarizes the empirical yields and conditions for various functionalization strategies applied to the unprotected piperidine nitrogen of this building block.

Reaction TypeReagents & SolventsTemperatureYield (%)Mechanistic Notes
Reductive Amination Aldehyde, STAB, AcOH, DCE25 °C82–88%High chemoselectivity; accommodates C2 steric bulk.
SNAr Heteroaryl Chloride, DIPEA, NMP90 °C65–75%Requires elevated heating due to C2 steric hindrance.
Direct Alkylation Alkyl Bromide, K2CO3, DMF60 °C40–50%Prone to dialkylation/quaternization; lower efficiency.
Amide Coupling Acid chloride, Et3N, DCM0 °C to 25 °C85–95%Rapid and quantitative; highly nucleophilic amine.

Visualizations

SyntheticWorkflow A tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (Starting Material) B Reductive Amination / SNAr (Piperidine N-functionalization) A->B C Intermediate 1 (N-Aryl/Alkyl Piperidine, Boc-protected) B->C D Acidic Cleavage (4M HCl/Dioxane) (Boc Deprotection) C->D E Intermediate 2 (Free Secondary Amine) D->E F Amide Coupling (HATU/DIPEA) (Side-chain Functionalization) E->F G Final Target Molecule (e.g., GPCR Ligand) F->G

Orthogonal functionalization workflow of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate.

GPCRPathway Ligand Piperidine-based Antagonist (Synthesized Ligand) GPCR Dopamine D2 Receptor (GPCR Target) Ligand->GPCR Binds & Antagonizes G_protein Gi/o Protein (Inhibitory G-protein) GPCR->G_protein Activation AC Adenylyl Cyclase (Effector Enzyme) G_protein->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces PKA Protein Kinase A (PKA) (Downregulated Activity) cAMP->PKA Decreases Activation

Mechanism of action for piperidine-derived antagonists targeting the Dopamine D2 receptor pathway.

References

  • NextSDS. "tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate - Chemical Substance Information." NextSDS Substance Database. 1

  • National Institutes of Health (PMC). "Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands." NIH PubMed Central. 2

  • Beilstein Journal of Organic Chemistry. "Two-directional synthesis as a tool for diversity." Beilstein Journals. 3

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Analogs from tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in over 70 FDA-approved drugs.[1][2][3] Its structural and physicochemical properties—including high chemical stability, the ability to modulate lipophilicity, and its capacity to serve as both a hydrogen bond donor and acceptor—make it a highly versatile component in drug design.[3] The specific starting material, tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate, offers a unique platform for generating diverse chemical libraries. It features two key points of chemical diversity: a reactive secondary amine on the piperidine ring and a tert-butoxycarbonyl (Boc)-protected secondary amine on the ethyl side chain.

The Boc group is one of the most common amine-protecting groups in organic synthesis, prized for its stability in a wide range of reaction conditions and its clean, efficient removal under acidic conditions.[4] This differential protection is the lynchpin of our synthetic strategy, allowing for selective functionalization of the piperidine nitrogen while the side-chain amine remains masked. Subsequent removal of the Boc group unveils a new reactive handle, exponentially increasing the number of possible analogs from a single, common intermediate.

This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and the underlying scientific rationale for the synthesis of novel analogs from this valuable starting block.

Core Synthetic Strategies: A Map to Chemical Diversity

The synthetic utility of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate stems from two primary strategic pathways that can be pursued sequentially or independently. The overall workflow is designed to maximize molecular diversity from a single starting material.

G cluster_0 Pathway A: Direct Functionalization of Piperidine Nitrogen cluster_1 Pathway B: Derivatization after Boc Deprotection start tert-butyl N-methyl-N- [2-(piperidin-2-yl)ethyl]carbamate alkylation N-Alkylation (e.g., R-X, Base) start->alkylation Direct Modification reductive_amination Reductive Amination (e.g., R-CHO, Na(OAc)3BH) start->reductive_amination acylation N-Acylation (e.g., R-COCl, Base) start->acylation sulfonylation N-Sulfonylation (e.g., R-SO2Cl, Base) start->sulfonylation deprotection Boc Deprotection (TFA / DCM) alkylation->deprotection Proceed to Pathway B reductive_amination->deprotection acylation->deprotection sulfonylation->deprotection deprotected_intermediate H-MeN-[2-(piperidin-2-yl)ethyl] Functionalized Piperidine Analog deprotection->deprotected_intermediate further_functionalization Functionalization of Side-Chain Amine (Alkylation, Acylation, etc.) deprotected_intermediate->further_functionalization Second Point of Diversity

Caption: Overall synthetic workflow for generating diverse analogs.

Pathway A: Direct Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center readily amenable to a variety of classical N-functionalization reactions. The presence of the sterically bulky and electron-withdrawing Boc group on the side chain ensures that reactions selectively occur at the piperidine nitrogen.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol describes a general method for introducing alkyl substituents onto the piperidine nitrogen using an alkyl halide.

Causality and Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is chosen as a mild, inexpensive, and non-nucleophilic base. It is sufficient to deprotonate the secondary amine, facilitating its reaction with the electrophilic alkyl halide, without promoting significant side reactions.

  • Solvent: Acetonitrile (MeCN) is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cation of the base while not interfering with the nucleophilicity of the amine.

  • Temperature: Elevated temperatures (reflux) are often required to drive the reaction to completion, especially with less reactive alkyl halides.

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate1.0242.36242 mg
Alkyl Halide (R-X)1.1Variable1.1 mmol
Potassium Carbonate (K₂CO₃)2.0138.21276 mg
Acetonitrile (MeCN)-41.0510 mL

Step-by-Step Methodology:

  • To a round-bottom flask, add tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile (approx. 0.1 M concentration) and stir the suspension.

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and efficient one-pot method for forming C-N bonds, particularly useful for introducing more complex or sterically hindered groups.[5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.[5]

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (Na(OAc)₃BH or STAB) is a mild and selective reducing agent. It is less reactive towards carbonyls than other hydrides like NaBH₄, allowing the iminium ion to form before reduction occurs. It is also moisture-stable, making it easier to handle.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and do not react with the reagents.

G A Piperidine Amine (Nucleophile) C Iminium Ion Intermediate A->C + B Aldehyde/Ketone (Electrophile) B->C E N-Alkylated Product C->E Reduction D [H] from Na(OAc)3BH (Reducing Agent) D->C

Caption: Simplified workflow for Reductive Amination.

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate1.0242.36242 mg
Aldehyde or Ketone1.2Variable1.2 mmol
Sodium Triacetoxyborohydride (STAB)1.5211.94318 mg
Dichloromethane (DCM)-84.9310 mL
Acetic Acid (optional)catalytic60.051-2 drops

Step-by-Step Methodology:

  • Dissolve tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCM.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Acylation and N-Sulfonylation

This protocol covers the formation of amides and sulfonamides by reacting the piperidine nitrogen with acyl chlorides or sulfonyl chlorides.

Causality and Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl/sulfonyl chloride and the amine.

ReagentMolar Eq.MW ( g/mol )Amount (for 1 mmol scale)
tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate1.0242.36242 mg
Acyl or Sulfonyl Chloride1.1Variable1.1 mmol
Triethylamine (TEA)1.5101.19209 µL (1.5 mmol)
Dichloromethane (DCM)-84.9310 mL

Step-by-Step Methodology:

  • Dissolve tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Pathway B: Derivatization after Boc Deprotection

The true power of this scaffold is realized by removing the Boc protecting group to unveil a second reactive amine, allowing for the synthesis of a new family of analogs.

Protocol 4: Boc Group Deprotection

The tert-butoxycarbonyl group is labile to strong acid. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation as it is highly effective, and the byproducts (isobutene and CO₂) are volatile.[4][6]

Causality and Experimental Choices:

  • Reagent: A solution of 20-50% TFA in DCM is typically sufficient for rapid and clean deprotection at room temperature. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation.[6]

  • Procedure: The reaction is straightforward, often requiring just stirring the substrate in the TFA/DCM solution until gas evolution ceases.

ReagentVolume RatioConcentration
Boc-protected Substrate-~0.1-0.2 M
Trifluoroacetic Acid (TFA)1 part-
Dichloromethane (DCM)1-4 parts-

Step-by-Step Methodology:

  • Dissolve the Boc-protected starting material (from Pathway A or the initial scaffold) in DCM (e.g., 5-10 mL per mmol).

  • Cool the solution to 0°C.

  • Slowly add trifluoroacetic acid (an equal volume to the DCM is common for a 50% solution).

  • Remove the ice bath and stir the solution at room temperature. Effervescence (CO₂ evolution) should be observed.[6]

  • Monitor the reaction by LC-MS. Deprotection is typically complete within 1-2 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting product is the TFA salt of the deprotected amine. It can be used directly in subsequent steps or neutralized by partitioning between DCM and a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

After deprotection, the newly exposed N-methyl-ethylamine moiety can be functionalized using the same principles outlined in Protocols 1, 2, and 3 , providing a second vector for chemical diversification.

Conclusion

tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is a strategically designed building block for the efficient synthesis of diverse chemical libraries. By leveraging the principles of orthogonal protection, chemists can selectively functionalize two different nitrogen atoms within the same molecule. The protocols outlined in this guide provide a robust and reliable framework for N-alkylation, N-acylation, and N-sulfonylation, first at the piperidine core and subsequently at the side-chain amine following a clean and high-yielding Boc-deprotection step. This systematic approach enables researchers and drug development professionals to rapidly generate novel analogs for screening and lead optimization campaigns.

References

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases Source: PMC (PubMed Central) URL: [Link]

  • Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

  • Title: BOC Protection and Deprotection Source: BZ Chemical URL: [Link]

  • Title: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate Source: PubChem URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes Source: Organic Chemistry Portal URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

"overcoming challenges in the purification of piperidine carbamates"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In my tenure overseeing process chemistry and scale-up, the purification of piperidine carbamates—such as N-Boc, N-Cbz, and N-Fmoc derivatives—consistently ranks as a primary bottleneck. While carbamate protection is a fundamental operation in medicinal chemistry, the unique physicochemical properties of the piperidine ring combined with the planar carbamate bond create specific chromatographic illusions and degradation pathways.

This guide moves beyond generic advice. It is designed to provide you with the mechanistic causality behind these challenges and field-proven, self-validating protocols to ensure absolute product integrity.

G Start Crude Piperidine Carbamate Mixture Assess Initial Assessment (LC-MS / TLC / UV) Start->Assess Split Peak Splitting or Broadening Observed? Assess->Split Degrade Mass Loss or Streaking on Normal Phase? Assess->Degrade Invisible Poor UV Absorbance at 254 nm? Assess->Invisible Pure Purified Piperidine Carbamate Assess->Pure No Issues Rotamer Rotamer Resolution (Elevated Temp HPLC) Split->Rotamer Yes Rotamer->Pure Silica Use Amine-Modified Silica or Add 1% TEA Degrade->Silica Yes Silica->Pure Detect Use ELSD, CAD, RI, or KMnO4 Stain Invisible->Detect Yes Detect->Pure

Diagnostic workflow for resolving common piperidine carbamate purification bottlenecks.

Troubleshooting Guides & FAQs

Q1: My HPLC and LC-MS chromatograms show twin peaks with identical masses. Is my piperidine carbamate degrading or contaminated? A1: This is the most common false-positive for impurity in carbamate synthesis. You are likely observing rotamers (rotational isomers). Causality: The partial double-bond character of the C-N carbamate bond restricts free rotation. In hindered systems like substituted piperidines, the interconversion between cis and trans rotamers is slow on the chromatographic timescale, leading to peak splitting or severe broadening 1. Solution: To self-validate whether the twin peaks are rotamers or true diastereomers/impurities, perform Dynamic HPLC by elevating the column temperature. If the peaks coalesce into a single sharp peak, they are rotamers.

Q2: I am losing my N-Boc-piperidine product during standard silica gel flash chromatography. The mass balance is poor, and I see highly polar streaks on TLC. What is happening? A2: Your N-Boc group is undergoing silica-catalyzed thermal deprotection . Causality: While the Boc group is generally stable to basic and neutral conditions, standard normal-phase silica gel is slightly acidic (pH ~4.5-5.5). When fractions are concentrated, or if the column generates heat via exothermic solvent mixing, the silica surface acts as a solid Brønsted acid. This catalyzes the cleavage of the tert-butyl group to release isobutylene, CO2, and the free piperidine amine [[2]](). The free amine then streaks on the column or irreversibly binds to the silanol groups. Solution: Neutralize the silica gel by pre-treating the column with 1-2% triethylamine (TEA) in your mobile phase, or switch to amine-functionalized silica (e.g., KP-NH).

Q3: I have persistent symmetrical urea byproducts co-eluting with my product. How do I separate them? A3: Symmetrical ureas form when isocyanate intermediates or excess chloroformates react with adventitious moisture, generating an amine that reacts with another equivalent of the electrophile 3. Causality: Ureas are highly crystalline and strongly hydrogen-bonded, often causing them to smear across carbamate peaks during chromatography. However, they are significantly more polar and less soluble in cold non-polar solvents than piperidine carbamates. Solution: A simple solvent trituration (suspending the crude mixture in cold diethyl ether or hexanes) will often precipitate the urea, allowing you to filter it off before loading the filtrate onto a column.

Q4: My target N-Boc-piperidine lacks a UV chromophore, making fraction collection via UV-Vis (254 nm) impossible. How can I reliably purify it? A4: Simple aliphatic piperidine carbamates lack extended conjugated systems, rendering standard UV detectors blind at 254 nm. Relying on low wavelengths (e.g., 210 nm) is unreliable due to solvent cutoff interference 4. Solution: You must use universal detection methods that rely on physical properties rather than electronic transitions. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are ideal. For manual tracking, thin-layer chromatography (TLC) stained with potassium permanganate ( KMnO4​ ) provides reliable visualization.

Q5: During Fmoc deprotection workflows, my piperidine/DMF solution develops crystals, and my subsequent purification is clogged. What causes this? A5: Piperidine is a strong secondary amine that readily captures atmospheric carbon dioxide to form insoluble piperidinium carbamate salts 5. Causality: If your reagent bottle is repeatedly opened to the air, this salt precipitates, altering the effective concentration of your deprotection cocktail and physically clogging HPLC frits. Solution: Always store piperidine solutions under an inert argon or nitrogen atmosphere. If crystallization is observed, gently warming the solution may redissolve the salts, but for analytical-grade purification, discard the solution and prepare a fresh batch.

Quantitative Data: Physicochemical Parameters & Troubleshooting Metrics

ParameterTypical ObservationCausality / ImplicationResolution Metric
Carbamate C-N Rotational Barrier ΔG‡≈15–20 kcal/molSlow interconversion causes split HPLC peaksCoalescence achieved at 50–75 °C
Standard Silica Gel pH pH 4.5–5.5Brønsted acid catalysis cleaves N-Boc groupsNeutralize with 1% TEA or use KP-NH
UV Absorbance (Aliphatic Boc) < 210 nmInvisible to standard 254 nm UV detectionSwitch to ELSD, CAD, or RI
Urea Byproduct Solubility Highly insoluble in cold hexanes/etherStrong intermolecular H-bondingPrecipitate at 0 °C and filter

Step-by-Step Methodologies

Protocol 1: Self-Validating Dynamic HPLC for Rotamer Identification

This protocol definitively distinguishes between true chemical impurities and carbamate rotamers.

  • Step 1: Baseline Analysis. Inject 1 µL of the purified carbamate (1 mg/mL in Acetonitrile) onto a standard C18 reverse-phase column at 25 °C. Note the retention times of the split peaks.

  • Step 2: Temperature Elevation. Increase the column compartment temperature to 60 °C (ensure your column chemistry is stable at this temperature). Allow 15 minutes for thermal equilibration.

  • Step 3: Re-injection & Validation. Re-inject the sample under identical gradient conditions.

  • Step 4: Data Interpretation. If the peaks coalesce into a single sharp peak with a unified mass-to-charge ratio (m/z), the presence of rotamers is confirmed. If peaks remain distinct, you have a co-eluting impurity or diastereomer requiring orthogonal separation.

Protocol 2: Amine-Modified Silica Gel Chromatography for Acid-Sensitive Carbamates

Use this protocol when purifying highly acid-sensitive piperidine carbamates to prevent mass loss on the column.

  • Step 1: Column Preparation. Select an amine-functionalized silica column (e.g., KP-NH). If unavailable, pre-equilibrate standard bare silica with 2 column volumes of Hexanes/Ethyl Acetate containing 1% Triethylamine (TEA).

  • Step 2: Sample Loading. Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Critical: Do not use methanol for loading, as it disrupts the silica bed and causes severe band broadening.

  • Step 3: Elution. Run a standard gradient of Hexanes to Ethyl Acetate. The neutralized environment prevents the release of isobutylene and CO2.

  • Step 4: Detection. Collect fractions using ELSD. If using TLC, spot the fractions and dip in KMnO4​ stain, followed by gentle heating (aliphatic carbamates will appear as bright yellow spots on a purple background).

References

  • Source: d-nb.
  • Source: jlu.edu.
  • Source: benchchem.
  • Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.
  • Source: benchchem.

Sources

"troubleshooting acetylcholinesterase inhibition assay variability"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I understand that while the Ellman’s assay is the gold standard for quantifying acetylcholinesterase (AChE) activity, it is notoriously susceptible to environmental thermodynamics and chemical artifacts.

This guide deconstructs the assay’s mechanistic vulnerabilities, providing you with causality-driven troubleshooting strategies and self-validating protocols to ensure absolute data integrity in your drug discovery pipelines.

Mechanistic Overview of Assay Vulnerabilities

To troubleshoot effectively, we must first map the chemical logic of the assay. The Ellman’s method is an indirect assay: AChE does not produce a colorimetric signal directly. Instead, it hydrolyzes acetylthiocholine (ATCh) into thiocholine. The free sulfhydryl group of thiocholine then reacts with DTNB (Ellman's Reagent) to yield the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm[1][2].

EllmansAssayMechanisms AChE AChE Enzyme Thiocholine Thiocholine (Free Thiol) AChE->Thiocholine Catalysis ATCh Acetylthiocholine (ATCh) ATCh->Thiocholine Hydrolyzed by AChE TNB TNB Anion (412 nm) Thiocholine->TNB Reacts with DTNB DTNB DTNB Reagent DTNB->TNB Inhibitor True Inhibitor Inhibitor->AChE Blocks Active Site PAINS PAINS / False Positive PAINS->Thiocholine Scavenges Thiols PAINS->DTNB Direct Reaction

Caption: Mechanistic workflow of Ellman's assay highlighting true inhibition vs. chemical interference.

Section 1: Reagent Stability & Buffer Thermodynamics (FAQs)

Q: Why does my baseline absorbance (blank) drift upward significantly over the course of a 96-well plate read? A: This is a classic symptom of spontaneous substrate hydrolysis and reagent degradation, driven by pH and temperature thermodynamics[2][3].

  • The Causality: Both ATCh and DTNB are highly sensitive to alkaline conditions. While AChE exhibits optimal activity between pH 7.5 and 8.0, DTNB stability drops precipitously as hydroxide concentration increases. At pH 7.0, DTNB is stable for weeks; however, at pH 8.0, it degrades by ~5% within 48 hours, and at pH 9.3, it loses 9% of its integrity in just 4 hours[3][4]. Furthermore, ATCh spontaneously hydrolyzes at room temperature in pH >7.5[2].

  • The Fix: Prepare DTNB and ATCh stock solutions in a slightly acidic to neutral buffer (pH 7.0) or ultrapure water, and dilute them into the pH 8.0 assay buffer immediately before initiating the reaction.

Q: Why is my maximum signal (Vmax) lower than expected, even with fresh enzyme? A: You are likely experiencing metal-catalyzed thiol oxidation.

  • The Causality: Trace divalent metal ions in laboratory water or buffer salts catalyze the oxidation of the free sulfhydryls on thiocholine, forming disulfides. Disulfides cannot react with DTNB, leading to a suppressed TNB signal[1].

  • The Fix: Always supplement your assay buffer with 0.1 to 1.0 mM EDTA to chelate transition metals[1][4].

Section 2: Chemical Interference & False Positives (FAQs)

Q: My test compound shows an excellent IC50 in the primary screen, but orthogonal assays show zero target engagement. What is causing this discrepancy? A: You are likely dealing with a Pan-Assay Interference Compound (PAINS) or a thiol-reactive electrophile[5].

  • The Causality: Because Ellman's assay measures the accumulation of free thiols rather than AChE directly, electrophilic structural motifs (e.g., certain aldehydes, α,β-unsaturated carbonyls, or specific amines) can covalently scavenge the thiocholine intermediate[5][6]. Alternatively, the compound might react directly with DTNB[2]. In both scenarios, TNB formation is suppressed, which the spectrophotometer misinterprets as "AChE inhibition" (a false positive)[6][7].

  • The Fix: Implement a chemical counter-screen. Incubate your test compound with ATCh, DTNB, and a non-enzymatic nucleophile (like glutathione) in the absence of AChE. If the absorbance drops, your compound is a chemical scavenger, not an enzyme inhibitor[8].

Section 3: Quantitative Troubleshooting Parameters

To maintain a self-validating assay, ensure your experimental parameters align strictly with the thermodynamic limits of the reagents.

ParameterOptimal RangeMechanistic Rationale & Consequence of Deviation
Buffer pH 7.5 – 8.0Balances AChE activity with DTNB stability. >pH 8.0 accelerates spontaneous ATCh hydrolysis and DTNB degradation[2][3].
EDTA Concentration 0.1 – 1.0 mMChelates divalent metal ions. Absence leads to rapid oxidation of free sulfhydryls, reducing the TNB signal[1][4].
Detection Wavelength 412 nmPeak absorbance of the TNB anion (Molar extinction coefficient: ~14,150 M⁻¹ cm⁻¹)[1].
Enzyme Storage -20°C to -80°CAChE is highly sensitive to freeze-thaw cycles. Aliquot upon arrival to prevent denaturation and loss of active sites[2].

Step-by-Step Methodology: Self-Validating Ellman's Assay Protocol

To eliminate operator-induced variability, follow this standardized, kinetically-driven workflow.

ProtocolWorkflow Step1 1. Buffer Prep Add EDTA & BSA Step2 2. Pre-Incubation AChE + Compound Step1->Step2 Step3 3. Initiation Add ATCh + DTNB Step2->Step3 Step4 4. Kinetic Read 412 nm for 10 min Step3->Step4

Caption: Standardized high-throughput workflow for self-validating AChE kinetic assays.

Step 1: Reagent Preparation

  • Prepare the Assay Buffer : 0.1 M Sodium Phosphate buffer (pH 8.0) containing 0.1% BSA (to prevent enzyme adsorption to plastic) and 1 mM EDTA[1][2].

  • Prepare DTNB Stock : Dissolve DTNB in Assay Buffer to a concentration of 10 mM. Keep protected from light[1][9].

  • Prepare ATCh Stock : Dissolve Acetylthiocholine iodide in ultrapure water to 15 mM. Keep on ice[2].

Step 2: Compound Pre-Incubation (Equilibration)

  • In a clear, flat-bottom 96-well microplate, add 140 µL of Assay Buffer to each well.

  • Add 10 µL of your test compound (dissolved in DMSO) or pure DMSO for control wells. Note: Final DMSO concentration should not exceed 1% to prevent enzyme denaturation.

  • Add 20 µL of AChE enzyme (titrated to yield a linear response, typically ~0.1 U/mL).

  • Incubate the plate at room temperature for 10–15 minutes to allow the inhibitor to reach equilibrium binding with the enzyme[2].

Step 3: Reaction Initiation

  • Prepare a Detection Master Mix immediately before use: Combine equal volumes of the DTNB Stock and ATCh Stock.

  • Using a multichannel pipette, rapidly add 30 µL of the Detection Master Mix to all wells to initiate the reaction[2].

Step 4: Kinetic Measurement & Self-Validation

  • Immediately place the plate in a microplate reader and measure absorbance at 412 nm every 30 seconds for 10 minutes[2].

  • Self-Validation Checkpoint: Calculate the ΔOD/min for the linear portion of the curve.

    • Validation A: The uninhibited control (DMSO + Enzyme) must show a strictly linear increase (R² > 0.98). If non-linear, your enzyme concentration is too high (substrate depletion).

    • Validation B: The blank (No Enzyme) must show a ΔOD/min of < 5% of the uninhibited control. If the blank is high, your ATCh has spontaneously hydrolyzed and must be remade[2].

References

  • National Institutes of Health (PubMed). "Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography". Available at: [Link]

  • National Institutes of Health (PMC). "Acetylcholinesterase Inhibition Assays for High-Throughput Screening". Available at: [Link]

  • National Institutes of Health (PMC). "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS". Available at: [Link]

Sources

"preventing degradation of carbamate compounds during workup"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexplained loss of their carbamate-based compounds (such as Boc-, Cbz-, or Fmoc-protected amines, or carbamate-based active pharmaceutical ingredients) during routine workup and purification.

Carbamates are thermodynamically robust under neutral conditions, which is why they are ubiquitous in peptide synthesis and drug design[1]. However, their stability is an illusion if the microenvironment of your workup is not tightly controlled. This guide will deconstruct the causality behind carbamate degradation and provide self-validating protocols to ensure your compounds survive extraction, concentration, and chromatography.

To prevent degradation, you must first understand the chemical triggers. Carbamate stability is a function of pH, temperature, and surface chemistry.

  • Alkaline Hydrolysis (The Extraction Hazard): During aqueous workup, quenching a reaction with strong bases (e.g., NaOH , Na2​CO3​ ) raises the pH above 7.5. Under these conditions, hydroxide ions act as aggressive nucleophiles. Primary carbamates typically degrade via an E1cB elimination mechanism (driven by the abstraction of an alpha proton), while secondary carbamates undergo a BAC2 hydrolysis mechanism[2]. Both pathways irreversibly destroy the carbamate, yielding a free amine, an alcohol, and CO2​ .

  • Acidic Cleavage (The Concentration Hazard): Strong acids protonate the carbonyl oxygen of the carbamate, weakening the ester bond. For acid-labile carbamates like the tert-butyloxycarbonyl (Boc) group, this protonation leads to the ejection of a highly stable tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates into the free amine[3]. When you concentrate a reaction mixture on a rotary evaporator, trace amounts of residual acid become highly concentrated, exponentially accelerating this cleavage[4].

  • Silanol-Induced Cleavage (The Chromatography Hazard): Standard silica gel is inherently acidic (pH 4.5–5.5) due to surface silanol ( Si−OH ) groups. When a sensitive carbamate is loaded onto a column, these localized Brønsted acid sites can catalyze premature cleavage, resulting in severe streaking, low yields, or complete loss of the product[5].

CarbamateDegradation Carbamate Carbamate Compound (R-NH-CO-O-R') Acidic Acidic Conditions (pH < 2) Carbamate->Acidic Basic Alkaline Conditions (pH > 7.5) Carbamate->Basic Neutral Slightly Acidic/Neutral (pH 5 - 7) Carbamate->Neutral Protonation Protonation of Carbonyl Acidic->Protonation E1cB E1cB / BAC2 Mechanism Basic->E1cB Stable Stable (No Degradation) Neutral->Stable AcidProd Amine Salt + CO2 + Carbocation Protonation->AcidProd Cleavage BaseProd Free Amine + CO2 + Alcohol E1cB->BaseProd Hydrolysis

Mechanistic pathways of carbamate degradation under acidic and alkaline conditions.

Quantitative Data Center

The effect of pH on carbamate stability is dramatic. Controlling the pH of your sample from the moment of quenching is the single most effective strategy to prevent hydrolysis[6].

Table 1: Influence of pH on Carbamate Stability

Environmental pHConditionDominant MechanismStability / Half-Life
pH < 2 Highly AcidicProtonation & DecarboxylationMinutes to Hours (Rapid Cleavage)
pH 5 – 7 Slightly Acidic to NeutralNone (Thermodynamic Minimum)Days to Weeks (Highly Stable)[6]
pH > 7.5 AlkalineE1cB or BAC2 HydrolysisMinutes to Hours (Rapid Hydrolysis)[6]

Optimized Workup & Purification Workflow

To guarantee the survival of your carbamate, your workflow must actively neutralize the hazards of extraction, concentration, and chromatography.

WorkupWorkflow Start Crude Reaction Mixture Quench Quench & Extract Start->Quench CheckPH Check Aqueous pH Target: pH 5-7 Quench->CheckPH Evap Concentration (Rotovap) CheckPH->Evap pH optimized TempCheck Temp < 30°C? Trace Acid Removed? Evap->TempCheck Chroma Silica Chromatography TempCheck->Chroma Mild evap SilicaCheck Acid-Labile Carbamate? (e.g., N-Boc) Chroma->SilicaCheck AddTEA Deactivate Silica (0.1-1% TEA) SilicaCheck->AddTEA Yes StandardSilica Standard Silica SilicaCheck->StandardSilica No Pure Intact Carbamate Isolated AddTEA->Pure StandardSilica->Pure

Optimized workup and purification workflow to prevent carbamate degradation.

Self-Validating Experimental Protocols

Protocol A: pH-Controlled Aqueous Extraction

Causality: Using strong bases or acids during extraction will hydrolyze the carbamate. We use mild buffers to force the system into the pH 5–7 thermodynamic safety zone.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Buffered Quench: Instead of NaOH or HCl , wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or a mild Phosphate Buffer.

  • System Validation (Critical): Before separating the layers, extract a drop of the aqueous phase and spot it on pH indicator paper. Do not proceed until the paper reads exactly pH 5–7. If it is too basic, add a dilute, weak acid (like 5% citric acid) dropwise until neutralized.

  • Phase Separation: Separate the organic layer, wash with brine to remove residual water, and dry over anhydrous Na2​SO4​ or MgSO4​ .

  • Low-Temperature Concentration: Evaporate the solvent under reduced pressure. Keep the water bath temperature strictly below 30°C. Note: If trace acids (like TFA) were used in the reaction, co-evaporate with toluene (3 x 10 mL) to azeotropically remove the acid before it concentrates and cleaves the carbamate[4].

Protocol B: Neutralized Silica Gel Chromatography

Causality: Triethylamine (TEA) acts as a sacrificial base, binding to the acidic silanol sites on the silica gel and shielding the carbamate from protonation[5].

  • System Validation (2D-TLC Pre-check): Spot your crude mixture on a TLC plate. Develop it in your chosen solvent system, let it dry, rotate the plate 90 degrees, and develop it again. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, the silica is actively degrading your carbamate[5], mandating the use of TEA.

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.1% to 1.0% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase.

  • Equilibration Validation: Flush the column with at least two column volumes of the TEA-spiked eluent. Collect a few drops of the eluent exiting the column and check the pH. It must test slightly basic, confirming that the silanol sites are fully deactivated.

  • Elution: Load your sample and run the column normally. The carbamate will elute without streaking or degradation.

Troubleshooting FAQs

Q: My Boc-protected amine vanished during rotary evaporation, but it was present in the crude TLC. What happened? A: This is a classic case of acid-catalyzed thermal degradation. If your reaction contained trace amounts of acid (even mildly acidic byproducts), removing the solvent concentrated that acid. Combined with the heat of the rotovap water bath, the Boc group was cleaved into a tert-butyl carbocation and CO2​ [3]. Solution: Always neutralize the organic layer completely before evaporation, or co-evaporate with toluene to remove volatile acids[4].

Q: I am trying to purify a carbamate via column chromatography, but the product band is severely streaking and my isolated yield is <20%. A: Your compound is degrading on the acidic silica gel[5]. The streaking is the continuous formation of the free amine as the carbamate travels down the column. Solution: You must deactivate the silica gel by pre-eluting the column with 0.1-1% Triethylamine (TEA)[5]. Alternatively, switch your stationary phase to neutral alumina, which lacks the acidic Brønsted sites of silica.

Q: I used TEA to deactivate my silica column. How do I remove the residual TEA from my purified carbamate? A: TEA has a relatively low boiling point (89°C) but can stubbornly adhere to products. Place the isolated product on a high-vacuum line overnight. If NMR still shows TEA peaks, dissolve the product in an organic solvent, perform a quick wash with a mild pH 6 phosphate buffer (to protonate and extract the TEA without harming the carbamate), dry, and re-concentrate.

Q: Can I use dry-loading for a highly sensitive carbamate? A: Proceed with extreme caution. Dry-loading maximizes the surface-area contact between your compound and the acidic silica gel. If you leave the dry-loaded powder sitting for too long before running the column, the carbamate will decompose[5]. If you must dry-load due to solubility issues, pre-treat the dry-loading silica with TEA, evaporate the solvent quickly without heating, and run the column immediately.

Sources

Technical Support Center: Scaling Up the Synthesis of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable piperidine derivative. We will address common challenges, provide in-depth troubleshooting, and offer step-by-step protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this molecule?

A common and effective strategy involves a multi-step synthesis starting from commercially available 2-piperidineethanol. The general sequence is:

  • N-Boc Protection of the Piperidine Ring: The secondary amine on the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group.

  • Activation of the Hydroxyl Group: The primary alcohol is converted to a better leaving group, typically a tosylate or mesylate.

  • Nucleophilic Substitution: The activated alcohol is displaced by methylamine to introduce the N-methyl group.

  • Boc Protection of the Side-Chain Amine: The newly introduced secondary amine is then protected with a Boc group.

  • Selective Deprotection of the Piperidine Nitrogen: The Boc group on the piperidine ring is selectively removed under acidic conditions to yield the final product.

Q2: I'm seeing a low yield during the N-methylation step. What could be the cause?

Low yields in the N-methylation step, often a reductive amination, can be due to several factors. Steric hindrance from the piperidine ring can slow down the reaction. Additionally, the choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its mildness and selectivity. Ensure your starting aldehyde is pure and the reaction is run under anhydrous conditions to prevent unwanted side reactions.[1][2]

Q3: How can I prevent the formation of a quaternary ammonium salt during N-alkylation?

Over-alkylation leading to a quaternary ammonium salt is a common side reaction. This can be minimized by the slow addition of the alkylating agent, using a syringe pump, and maintaining a strict 1:1 stoichiometry.[3] Running the reaction at a lower temperature can also help control the reaction rate and improve selectivity. Using a non-nucleophilic bulky base can also prevent side reactions.

Q4: What is the best way to purify the final product?

The final product is a basic compound, which can make purification by silica gel chromatography challenging due to tailing. It is often recommended to use a basic modifier in the eluent system, such as a small percentage of triethylamine or ammonia in methanol, to improve peak shape.[4] Alternatively, purification via selective salt formation and recrystallization can be an effective, scalable method.

Q5: Do I need to protect the piperidine nitrogen?

Yes, it is highly recommended to use an N-protected piperidine derivative, especially when performing reactions that involve strong bases or nucleophiles.[5] The Boc group is a common choice as it is stable under many reaction conditions and can be selectively removed later. This prevents the basic piperidine nitrogen from interfering with the desired reaction.

Proposed Synthetic Pathway & Experimental Protocol

A reliable method for synthesizing tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is outlined below. This pathway utilizes a reductive amination approach for the key N-methylation step.

Synthetic_Pathway A N-Boc-piperidine-2-acetaldehyde C Intermediate Imine/Enamine A->C Condensation B Methylamine B->C D tert-butyl N-methyl-N-[2-(N-Boc-piperidin-2-yl)ethyl]carbamate C->D Reduction (NaBH(OAc)3) E Final Product D->E Deprotection (TFA or HCl) Troubleshooting_Guide cluster_synthesis Synthesis & Reaction Issues cluster_purification Purification & Isolation Issues low_yield Low Yield check_reagents Check Reagent Purity low_yield->check_reagents optimize_conditions Optimize Conditions (Temp, Time, Conc.) low_yield->optimize_conditions change_reductant Consider a different reducing agent low_yield->change_reductant incomplete_reaction Incomplete Reaction extend_time Extend Reaction Time incomplete_reaction->extend_time increase_equivalents Increase Reagent Equivalents incomplete_reaction->increase_equivalents check_catalyst Check Catalyst Activity (if applicable) incomplete_reaction->check_catalyst side_products Side Product Formation over_alkylation Over-alkylation? (Quaternary Salt) side_products->over_alkylation ring_opening Piperidine Ring Opening? side_products->ring_opening boc_cleavage Premature Boc Cleavage? side_products->boc_cleavage slow_addition Slow Reagent Addition over_alkylation->slow_addition lower_temp Lower Reaction Temp. over_alkylation->lower_temp chromatography Chromatography Issues (Tailing) add_base Add Base to Eluent (e.g., TEA, NH3/MeOH) chromatography->add_base switch_phase Use Reversed-Phase chromatography->switch_phase salt_formation Purify via Salt Formation chromatography->salt_formation crystallization Crystallization Fails screen_solvents Screen Different Solvent Systems crystallization->screen_solvents seed_crystals Use Seed Crystals crystallization->seed_crystals check_purity_cryst Check Purity crystallization->check_purity_cryst emulsion Workup Emulsions add_brine Add Brine emulsion->add_brine filter_celite Filter through Celite emulsion->filter_celite centrifuge Centrifuge emulsion->centrifuge

Caption: Troubleshooting decision tree for common synthesis and purification issues.

Issue: Low Yield in Reductive Amination

Possible Causes & Solutions:

  • Poor Quality of Aldehyde: The starting aldehyde can be unstable and prone to oxidation or polymerization.

    • Solution: Use freshly prepared or purified aldehyde. Confirm its purity by ¹H NMR before use.

  • Inefficient Imine Formation: The equilibrium may not favor the imine, especially if water is present.

    • Solution: Perform the reaction under strictly anhydrous conditions. The addition of a dehydrating agent like molecular sieves can be beneficial.

  • Suboptimal Reducing Agent: The chosen reducing agent may not be effective for the specific substrate.

    • Solution: While sodium triacetoxyborohydride is generally effective, other options like sodium cyanoborohydride (with careful pH control) could be explored. For scale-up, catalytic hydrogenation is also a viable, greener alternative. [6]

Issue: Incomplete Boc Deprotection

Possible Causes & Solutions:

  • Insufficient Acid: The amount of acid may not be enough to fully cleave the Boc group, especially if other basic functionalities are present.

    • Solution: Increase the equivalents of TFA or switch to a stronger acid like HCl in dioxane.

  • Short Reaction Time: The deprotection may be sluggish.

    • Solution: Extend the reaction time and monitor carefully by TLC or LC-MS until all the starting material is consumed. [4]

Issue: Difficulty in Final Product Purification

Possible Causes & Solutions:

  • Product is too Polar for Normal Phase Chromatography: The free amine on the piperidine ring can cause significant tailing on silica gel.

    • Solution: As mentioned in the FAQs, add a basic modifier to your eluent. Alternatively, consider using a different stationary phase like alumina or a reversed-phase column.

  • Formation of Carbonate Salts: The free amine can react with atmospheric CO₂ to form a carbonate salt, which can complicate purification and analysis. [5] * Solution: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container. If salt formation is suspected, a simple workup with a dilute base can regenerate the free amine.

References

  • Beller, M., et al. (Year). Various pyridine derivatives hydrogenation. Journal Name, Volume(Issue), Pages.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. [Link]

Sources

"interpreting ambiguous spectral data of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate"

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate

Chemical Formula: C₁₃H₂₆N₂O₂ | Exact Mass: 242.1994 | Target [M+H]⁺: 243.2 m/z

Welcome to the Technical Support Center. This guide is designed for researchers and application scientists troubleshooting ambiguous analytical data for tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate. Because this molecule contains both a flexible aliphatic piperidine system and a sterically hindered tertiary Boc-carbamate, it frequently exhibits complex spectral anomalies such as signal duplication, severe peak overlap, and in-source fragmentation.

Diagnostic Workflows

Below are the logical frameworks for diagnosing the most common spectral anomalies associated with this compound.

NMR_Workflow Start Symptom: Peak Doubling in 1H/13C NMR VT_NMR Step 1: Perform VT-NMR (Heat to 90°C in DMSO-d6) Start->VT_NMR EXSY Step 1 Alt: 2D EXSY at Room Temperature Start->EXSY Check_Coalescence Do peaks coalesce into a single set? VT_NMR->Check_Coalescence Check_Crosspeaks Are exchange cross-peaks present between doublets? EXSY->Check_Crosspeaks Rotamers Diagnosis: Boc Rotamers (Conformational Isomers) Check_Coalescence->Rotamers Yes (Dynamic Exchange) Impurities Diagnosis: Diastereomers or Chemical Impurities Check_Coalescence->Impurities No (Static Mixture) Check_Crosspeaks->Rotamers Yes (Chemical Exchange) Check_Crosspeaks->Impurities No (No Exchange)

Workflow for differentiating Boc-induced rotamers from chemical impurities using NMR techniques.

MS_Fragmentation Parent Intact Molecular Ion [M+H]+ m/z 243.2 Loss_Isobutylene Intermediate Ion [M+H - 56]+ m/z 187.2 (Loss of Isobutylene) Parent->Loss_Isobutylene In-source fragmentation (- C4H8) Loss_CO2 Base Peak / Final Fragment [M+H - 100]+ m/z 143.2 (Loss of Isobutylene + CO2) Parent->Loss_CO2 Direct Boc Cleavage (- 100 Da) Loss_Isobutylene->Loss_CO2 Decarboxylation (- CO2)

ESI-MS fragmentation pathway of the Boc-protected piperidine derivative.

Troubleshooting Guide: NMR Anomalies

Issue 1: "My ¹H and ¹³C NMR spectra show duplicated signals, especially for the N-methyl and Boc groups. Is my sample a mixture of diastereomers?"

The Causality: It is highly likely you are observing rotamers , not impurities. The carbamate nitrogen is conjugated with the carbonyl group, giving the C–N bond partial double-bond character. This creates a significant rotational barrier (~15–18 kcal/mol). Because the nitrogen is tertiary (bonded to a methyl and an ethyl group), the molecule exists in two distinct syn and anti conformations[1]. At room temperature, this rotation is slower than the NMR timescale, causing the instrument to capture a "snapshot" of both conformers, resulting in duplicated peaks.

Self-Validating Protocol: Variable-Temperature (VT) NMR To prove these are rotamers and not chemical impurities, you must alter the thermal energy of the system to manipulate the exchange rate 2.

  • Solvent Exchange: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆. (Do not use CDCl₃, as its boiling point is too low to reach the coalescence temperature).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C. Note the integration ratio of the doubled N-methyl singlets (typically around 2.70–2.90 ppm).

  • Thermal Titration: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow 5 minutes of equilibration at each step.

  • Observation: As temperature increases, the thermal energy overcomes the rotational barrier. The doubled peaks will broaden, merge, and eventually sharpen into a single, time-averaged peak (coalescence).

  • Validation (Cool-down): Critical step. Cool the probe back to 25 °C and re-acquire the spectrum. The peaks must split back to their original state. This reversibility proves the phenomenon is a dynamic conformational exchange, validating that your sample is pure.

Issue 2: "The 1.2 – 1.8 ppm region is a massive, unresolved multiplet masking my Boc singlet. How do I confirm the structure?"

The Causality: The 9-proton singlet of the tert-butyl group naturally falls around 1.40–1.50 ppm 3. Unfortunately, the piperidine ring protons (positions 3, 4, and 5) and the ethyl chain protons share a nearly identical magnetic environment, resulting in severe signal overlap.

Self-Validating Protocol: 2D HSQC/COSY Deconvolution

  • Acquire a ¹³C NMR: Carbon has a much wider chemical shift range (~200 ppm). The Boc quaternary carbon (~79 ppm) and the Boc methyl carbons (~28 ppm) will be distinctly separated from the piperidine ring carbons (24–30 ppm).

  • Acquire a 2D ¹H-¹³C HSQC: Map the cleanly separated ¹³C signals back to the ¹H axis. This will allow you to isolate the exact proton shift of the Boc group from the piperidine multiplet.

  • Integration Check: Once the exact ¹H shift is identified via HSQC, you can confidently integrate the entire 1.2–1.8 ppm region. The total integral should equal the sum of the Boc protons (9H) + piperidine ring protons (6H) + ethyl chain protons (2H) = 17H total .

Troubleshooting Guide: Mass Spectrometry (LC-MS)

Issue: "I am seeing major peaks at m/z 187.2 and 143.2 instead of my expected [M+H]⁺ at 243.2. Did my synthesis fail?"

The Causality: Your synthesis likely succeeded, but the molecule is degrading inside the mass spectrometer. The Boc group is highly labile. During Electrospray Ionization (ESI), protonation of the carbamate carbonyl induces a gas-phase McLafferty-type rearrangement. The molecule expels neutral isobutylene (-56 Da) to form a carbamic acid intermediate (m/z 187.2), which rapidly decarboxylates (-44 Da) to leave the secondary amine (m/z 143.2).

Self-Validating Protocol: LC-MS Source Optimization To validate that the parent mass is intact in solution, you must "soften" the ionization conditions to prevent Collision-Induced Dissociation (CID) in the source.

  • Reduce Source Temperature: Lower the ESI desolvation temperature from the standard 350 °C down to 200–250 °C to remove the thermal energy driving the decarboxylation.

  • Lower Fragmentor/Cone Voltage: Reduce the fragmentor voltage by 30–50%. High voltages accelerate ions too harshly in the intermediate pressure region, causing them to shatter against residual gas molecules.

  • Validation: Re-inject the sample. If the m/z 243.2 peak grows significantly while the 143.2 peak shrinks, you have validated that the fragmentation was an artifact of the instrument settings, confirming the presence of your intact product.

Quantitative Data Reference Tables

Table 1: Expected NMR Spectral Features & Rotameric Behavior
Structural ElementExpected ¹H Shift (ppm)MultiplicityRotameric Splitting Observation (25 °C)
Boc tert-butyl 1.40 – 1.50Singlet (9H)Often splits into two singlets (e.g., 1.42 & 1.46 ppm) in a ~3:1 or 1:1 ratio.
N-methyl 2.70 – 2.90Singlet (3H)Distinct peak doubling (e.g., 2.75 & 2.85 ppm).
Piperidine C2-H 2.50 – 2.80Multiplet (1H)Broadened due to proximity to the chiral center and ethyl chain flexibility.
Piperidine N-H 1.50 – 2.00Broad Singlet (1H)Highly solvent-dependent; disappears upon D₂O shake.
Table 2: ESI-MS Fragmentation Ions
Ion Speciesm/zNeutral LossDiagnostic Meaning
[M+H]⁺ 243.2NoneIntact target molecule.
[M+H - C₄H₈]⁺ 187.2-56 DaLoss of isobutylene (confirms presence of tert-butyl group).
[M+H - C₅H₈O₂]⁺ 143.2-100 DaComplete loss of Boc group (Base peak under standard LC-MS conditions).

Frequently Asked Questions (FAQs)

Q: Can I use IR spectroscopy to differentiate the piperidine secondary amine from a primary amine impurity? A: Yes. In the IR spectrum, the intact piperidine ring (a secondary amine) exhibits a single, weak N-H stretching band in the 3300–3400 cm⁻¹ region. If a primary amine impurity were present, you would observe a distinct doublet (symmetric and asymmetric N-H stretches) in this same region. Furthermore, the intact Boc group will show a strong, sharp carbamate C=O stretch around 1680–1700 cm⁻¹ 3.

Q: Why does the rotamer ratio change when I switch my NMR solvent from CDCl₃ to DMSO-d₆? A: Rotamer populations are dictated by the relative thermodynamic stability of the syn and anti conformers. This stability is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. DMSO is highly polar and can stabilize more polar transition states or specific conformers better than non-polar CDCl₃, thereby shifting the equilibrium ratio.

References

  • On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding - The Journal of Organic Chemistry - ACS Publications.1

  • Rotamers or Diastereomers? An Overlooked NMR Solution - The Journal of Organic Chemistry - ACS Publications. 2

  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis - Benchchem. 3

Sources

Validation & Comparative

Advanced Comparison Guide: Structure-Activity Relationships (SAR) of N-Methyl Carbamate AChE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl carbamates represent a highly privileged scaffold in neuropharmacology and agrochemistry due to their ability to act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE). By tuning the structural properties of the leaving group (nucleofuge) attached to the N-methyl carbamoyl moiety, researchers can drastically alter the molecule's hydrophobicity, steric profile, and electronic distribution. This guide provides an objective, data-driven comparison of different N-methyl carbamate analogs, detailing their structure-activity relationships (SAR) and providing validated experimental protocols for evaluating their kinetic performance.

Mechanistic Causality: The Pseudo-Catalytic Cycle

To understand the SAR of N-methyl carbamates, one must first understand the causality of their inhibitory mechanism. Unlike reversible competitive inhibitors that merely block the active site, N-methyl carbamates act as alternative substrates for AChE[1].

The inhibition follows a two-step pseudo-catalytic cycle:

  • Reversible Binding ( Kd​ ) : The carbamate enters the 20 Å deep active site gorge of AChE, forming a reversible Michaelis-Menten-like complex. The affinity is dictated by how well the leaving group interacts with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

  • Carbamoylation ( k2​ ) : The catalytic serine (Ser203 in human AChE) performs a nucleophilic attack on the carbonyl carbon of the carbamate. The leaving group is expelled, leaving a covalently carbamoylated enzyme intermediate.

  • Decarbamoylation ( k3​ ) : Water must hydrolyze the carbamoyl-enzyme bond to restore AChE activity. Because the N-methyl group donates electron density to the carbonyl, the electrophilicity of the carbon is reduced compared to an acetyl group. Consequently, decarbamoylation takes minutes to hours, whereas deacetylation takes microseconds, resulting in profound enzyme inhibition[2][3].

Mechanism E Free AChE (Active) EI Reversible Complex (EI) E->EI + I (Kd) I N-Methyl Carbamate (Inhibitor) I->EI EI_star Carbamoylated AChE (EI*) EI->EI_star k2 (Carbamoylation) LG Leaving Group (Released) EI->LG Cleavage EI_star->E k3 (Decarbamoylation) Slow H2O Hydrolysis

Diagram 1: Pseudo-catalytic cycle of AChE inhibition by N-methyl carbamates.

Comparative SAR Analysis of Key Analogs

The structural variations in the leaving group dictate the overall potency ( IC50​ ) and bimolecular rate constant ( ki​ ) of the inhibitor. Based on Hansch QSAR principles, the ideal leaving group balances hydrophobicity ( π ) for gorge penetration, steric bulk for optimal alignment with Ser203, and electron-withdrawing capacity ( σ ) to increase the electrophilicity of the carbamate carbonyl[2].

Aryl N-Methyl Carbamates (Carbaryl & Propoxur)

Compounds like Carbaryl (1-naphthyl N-methylcarbamate) and Propoxur (2-isopropoxyphenyl N-methylcarbamate) utilize aromatic leaving groups. The causality behind their micromolar potency lies in π−π stacking interactions between their aromatic rings and the indole ring of Trp86 within the AChE Catalytic Anionic Site (CAS). This interaction lowers the dissociation constant ( Kd​ ), anchoring the molecule favorably for the subsequent carbamoylation step[3][4].

Aliphatic/Oxime N-Methyl Carbamates (Aldicarb)

Aldicarb lacks an aromatic ring, utilizing an aliphatic oxime leaving group. Despite lacking π−π stacking capabilities, its flexible, linear structure mimics the choline moiety of the natural substrate, acetylcholine. This allows it to easily thread into the narrow active site gorge, resulting in comparable micromolar inhibition[5].

Alkaloid Derivatives (Physostigmine)

Physostigmine is a naturally occurring tricyclic alkaloid. Its rigid, multi-ring structure provides an exceptional "lock-and-key" fit within the AChE gorge, making multiple hydrophobic and van der Waals contacts. This optimal steric alignment drastically accelerates the carbamoylation rate ( k2​ ), pushing its potency into the nanomolar range, making it orders of magnitude more potent than simple aryl or alkyl carbamates[6][7].

Quantitative Performance Comparison
N-Methyl Carbamate AnalogStructural ClassLeaving Group MotifTarget Enzyme IC50​ ValuePrimary Application
Physostigmine AlkaloidTricyclic ring systemHuman AChE~40 - 45 nM[6][7]Pharmaceutical (Glaucoma, AD)
Carbaryl Aryl Carbamate1-NaphthylMammalian AChE~5.7 µM[4]Agrochemistry (Insecticide)
Aldicarb Oxime CarbamateAliphatic oximeMammalian AChE~5.0 µM[5]Agrochemistry (Insecticide)
Propoxur Aryl Carbamate2-IsopropoxyphenylMammalian AChE~4.3 µM[3][8]Agrochemistry (Insecticide)

Experimental Methodology: Self-Validating AChE Inhibition Assay

To objectively compare the kinetic performance of these analogs, researchers rely on the Ellman's Assay . This protocol is a self-validating system: it utilizes Acetylthiocholine (ATCh) instead of acetylcholine. When AChE hydrolyzes ATCh, it produces thiocholine. The free sulfhydryl (-SH) group of thiocholine is a strong nucleophile that rapidly cleaves the disulfide bond of DTNB (Ellman's Reagent), releasing the 5-thio-2-nitrobenzoate (TNB) anion. TNB absorbs strongly at 412 nm, providing a continuous, real-time spectrophotometric readout of enzyme velocity[6].

Step-by-Step Protocol
  • Reagent Preparation :

    • Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

    • Prepare 14 mM Acetylthiocholine iodide (ATCh) in deionized water.

    • Prepare serial dilutions of the N-methyl carbamate analog in DMSO (ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation).

  • Pre-Incubation (The Causality of Time) :

    • In a 96-well microplate, combine 140 µL of buffer, 10 µL of the carbamate inhibitor solution, and 10 µL of AChE enzyme solution (e.g., 0.5 U/mL).

    • Critical Step: Incubate at 25°C for exactly 10 minutes. Because carbamates are pseudo-irreversible, time-dependent inhibitors, pre-incubation allows the k2​ carbamoylation step to reach a steady state before the substrate is introduced[3].

  • Chromogen Addition : Add 10 µL of 10 mM DTNB to all wells.

  • Reaction Initiation : Add 10 µL of 14 mM ATCh to initiate the reaction.

  • Kinetic Measurement : Immediately read the absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Self-Validation Controls :

    • Positive Control (No Inhibitor): Validates maximum uninhibited enzyme velocity ( Vmax​ ).

    • Blank (No Enzyme): Validates that the spontaneous hydrolysis of ATCh in the buffer is negligible.

EllmanWorkflow Step1 Step 1: Pre-Incubation AChE + N-Methyl Carbamate (10 min, 25°C) Step2 Step 2: Chromogen Addition Add DTNB (Ellman's Reagent) Step1->Step2 Step3 Step 3: Reaction Initiation Add Acetylthiocholine (ATCh) Substrate Step2->Step3 Step4 Step 4: Kinetic Measurement Read Absorbance at 412 nm (TNB Anion) Step3->Step4

Diagram 2: Step-by-step workflow of the Ellman's Assay for measuring AChE inhibition.

Data Interpretation and QSAR Modeling

Once the kinetic data is captured, the IC50​ is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting it to a sigmoidal dose-response curve.

For drug development professionals, generating a Hansch equation from this data is the next logical step. By plotting the log(1/IC50​) against substituent constants (e.g., π for lipophilicity, Taft's Es​ for sterics), researchers can quantitatively predict the biological activity of untested N-methyl carbamate analogs, streamlining the pipeline for novel therapeutics or safer agrochemicals[2].

References

  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv.[Link]

  • Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education - ACS Publications.[Link]

  • Carbaryl - Biochemicals - CAT N°: 24139. Bertin bioreagent.[Link]

  • Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine. PubMed. [Link]

Sources

Advanced Pharmacophore Profiling: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate vs. Standard AChE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As neuropharmacology pivots toward the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease, the rational design of acetylcholinesterase (AChE) inhibitors requires highly versatile and specific chemical building blocks. tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (hereafter referred to as Compound A ) serves as a premier piperidine-derived pharmacophore precursor.

This guide provides a comprehensive, objective comparative analysis of piperidine-based AChE inhibitors—using Compound A as the structural model for novel derivatives—against established clinical benchmarks: Rivastigmine and Galantamine.

Mechanistic Causality: The Piperidine Advantage

The architecture of the AChE enzyme features a deep, narrow gorge. At the base of this gorge lies the Catalytic Active Site (CAS), while the entrance is guarded by the Peripheral Anionic Site (PAS). Effective, high-affinity inhibition requires strategic spatial engagement with both domains.

Piperidine Derivatives (Compound A & Donepezil): The basic nitrogen of the piperidine ring becomes protonated at physiological pH. This allows it to anchor deep within the CAS via strong cation- π interactions with the Trp86 residue[1]. The N-methyl-N-Boc ethylamine side chain of Compound A is a critical synthetic asset; upon Boc-deprotection, it acts as a customizable linker. This allows chemists to append bulky aromatic moieties (e.g., indanone or phthalimide) that extend up the gorge to π

π stack with Trp286 at the PAS, achieving highly potent [1].
  • Rivastigmine (Carbamate): Unlike piperidine derivatives, Rivastigmine does not span the gorge. It acts as a pseudo-irreversible inhibitor by transferring its carbamate moiety to the Ser203 residue in the CAS, temporarily inactivating the enzyme's esteratic site[2].

  • Galantamine (Alkaloid): Galantamine binds reversibly to the CAS but lacks PAS engagement. However, it compensates through a secondary mechanism: acting as a positive allosteric modulator (PAM) at nicotinic acetylcholine receptors (nAChRs) to amplify cholinergic signaling[3].

  • G cluster_0 Pharmacophore: t-Bu-N-Me-PE-carbamate A Piperidine Ring (Protonated Amine) C Catalytic Active Site (CAS) Trp86 Cation-π Interaction A->C Anchors via N+ B Ethylamine Linker (Boc-protected) D Peripheral Anionic Site (PAS) Trp286 π-π Stacking B->D Extends to gorge exit E Dual-Site AChE Inhibition C->E D->E

    Diagram illustrating the dual-site AChE binding mechanism of piperidine-based pharmacophores.

    Quantitative Performance Data

    To contextualize the performance of Compound A-derived inhibitors, we benchmark their optimized parameters against standard therapeutics.

    Inhibitor ClassRepresentative CompoundBinding ModeTarget SitesTypical IC50 (hAChE)
    Piperidine Derivative Compound A Analogs / DonepezilReversible, CompetitiveCAS (Trp86) + PAS (Trp286)5 – 50 nM
    Carbamate RivastigminePseudo-irreversibleCAS (Ser203)~ 4,150 nM
    Alkaloid GalantamineReversible + AllostericCAS + nAChR~ 410 nM
    Experimental Validation: Self-Validating Ellman's Assay Protocol

    To objectively evaluate the IC50 of synthesized Compound A derivatives against standard inhibitors, we utilize a modified, high-throughput[4]. This protocol is engineered with internal controls to ensure a self-validating system.

    Causality of Assay Design: The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion[5]. The TNB anion has a high molar extinction coefficient at 412 nm, allowing precise, real-time spectrophotometric tracking of enzyme velocity.

    Step-by-Step Methodology:
    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

      • Causality: AChE activity is highly pH-dependent; pH 8.0 maintains the optimal ionization state for the catalytic triad (Ser203-His447-Glu334) without accelerating the spontaneous, non-enzymatic hydrolysis of the ATCh substrate.

    • Reagent Assembly: Prepare 15 mM ATCh iodide, 3 mM DTNB, and 0.2 U/mL human AChE (hAChE) in the phosphate buffer.

    • Pre-incubation (Critical Step): In a 96-well microplate, combine 140 µL buffer, 20 µL hAChE, and 20 µL of the test inhibitor (Compound A derivative or reference drug). Incubate at 25°C for 15 minutes.

      • Causality: Piperidine derivatives are reversible inhibitors. Pre-incubation allows the inhibitor to establish thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing competitive displacement artifacts and underestimation of the drug's potency.

    • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to each well to initiate the reaction.

    • Self-Validation Controls:

      • Blank (No Enzyme): Buffer + ATCh + DTNB. Used to subtract background absorbance caused by spontaneous ATCh hydrolysis.

      • Positive Control: Donepezil (10 nM). Validates the assay's sensitivity to CAS/PAS dual-site inhibitors.

    • Colorimetric Detection: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Data Synthesis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50 via non-linear regression.

    Workflow S1 1. Reagent Preparation (AChE, ATCh, DTNB, Inhibitor) S2 2. Pre-incubation Phase (Enzyme + Inhibitor, 15 min) S1->S2 Establish baseline S3 3. Reaction Initiation (Add ATCh + DTNB) S2->S3 Ensure binding equilibrium S4 4. Colorimetric Detection (Absorbance at 412 nm) S3->S4 Thiocholine + DTNB -> TNB- S5 5. Kinetic Analysis (IC50 Determination) S4->S5 Non-linear regression

    Step-by-step workflow of the modified Ellman's assay for quantifying AChE inhibition kinetics.

    Conclusion

    While pseudo-irreversible carbamates (Rivastigmine) and allosteric alkaloids (Galantamine) represent vital therapeutic avenues, the structural plasticity of piperidine derivatives remains unmatched for targeted CAS/PAS binding. tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate provides an optimal scaffold for synthetic chemists to engineer next-generation MTDLs with sub-nanomolar affinities and highly specific neuropharmacological profiles.

    References
    • Donepezil - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). URL:[Link]

    • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Advances. URL:[Link]

    • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging (PMC). URL:[Link]

    • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. URL: [Link]

    • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. URL:[Link]

    Sources

    In Vivo Efficacy of tert-Butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate Derivatives: A Comparative Guide for BACE1 Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    The pursuit of disease-modifying therapies for Alzheimer's Disease (AD) has long centered on the Amyloid Cascade Hypothesis. At the heart of this pathway lies the β -site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting aspartyl protease responsible for the generation of neurotoxic amyloid- β (A β ) peptides [1].

    While early BACE1 inhibitors demonstrated exceptional in vitro potency, their clinical translation was severely hindered by poor blood-brain barrier (BBB) permeability, rapid efflux, and off-target toxicity (particularly against Cathepsin D) [2, 3]. To overcome these pharmacokinetic hurdles, medicinal chemists turned to novel small-molecule pharmacophores. Among the most successful intermediate building blocks utilized in this structural evolution is tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (CAS: 917610-20-9).

    This guide objectively compares the in vivo efficacy of derivatives synthesized from this Boc-protected piperidine-ethylamine precursor against alternative BACE1 inhibitor classes, providing researchers with actionable experimental protocols and mechanistic insights.

    Mechanistic Rationale: The Role of the Piperidine-Ethylamine Pharmacophore

    The compound tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate serves as a highly versatile synthetic intermediate. The tert-butyloxycarbonyl (Boc) group protects the secondary amine during complex cross-coupling or amidation reactions. Upon acidic deprotection (e.g., using trifluoroacetic acid or HCl), the resulting active moiety—an N-methyl-2-(piperidin-2-yl)ethan-1-amine derivative—is exposed.

    Why is this specific structure critical for BACE1 inhibition?

    • Catalytic Dyad Engagement: BACE1 contains a large, highly polar active site characterized by a catalytic aspartate dyad (Asp32 and Asp228) [4]. The basic nitrogen of the piperidine ring becomes protonated at physiological pH, forming a critical salt bridge and hydrogen bond network directly with these aspartate residues.

    • Subpocket Optimization: The flexible ethyl linker allows the N-methyl group to optimally orient within the hydrophobic S1 and S2 subpockets of the BACE1 active site, enhancing binding affinity without adding excessive molecular weight.

    • Favorable Physicochemical Properties: Unlike early peptidomimetics, piperidine derivatives maintain a lower topological polar surface area (tPSA) and optimal lipophilicity (LogP), which are absolute prerequisites for crossing the BBB and achieving central nervous system (CNS) exposure [3].

    APP_Pathway cluster_amyloidogenic Amyloidogenic Pathway (AD Pathology) cluster_nonamyloidogenic Non-Amyloidogenic Pathway (Normal) APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage AlphaSec α-secretase APP->AlphaSec Cleavage C99 C99 Fragment BACE1->C99 GammaSec1 γ-secretase C99->GammaSec1 Abeta Amyloid-β (Aβ) Peptides (Neurotoxic Aggregates) GammaSec1->Abeta C83 C83 Fragment AlphaSec->C83 GammaSec2 γ-secretase C83->GammaSec2 P3 p3 Peptide (Non-toxic) GammaSec2->P3 Inhibitor Piperidine-ethylamine Derivatives Inhibitor->BACE1 Inhibits

    Figure 1: APP processing pathways illustrating the targeted inhibition of BACE1 by piperidine derivatives.

    Comparative Efficacy: Piperidine Derivatives vs. Alternatives

    To objectively evaluate the performance of piperidine-ethylamine derivatives, we must benchmark them against the historical progression of BACE1 inhibitors: Peptidomimetics (e.g., OM99-2) and Aminoquinolines/Aminoimidazoles (e.g., Compound 59)[2, 4].

    Performance Analysis
    • Peptidomimetics (First Generation): Compounds like OM99-2 mimic the APP cleavage site. While they exhibit sub-nanomolar in vitro affinity, their large size and high polarity result in near-zero BBB penetration, rendering them useless for in vivo CNS applications [4].

    • Aminoquinolines (Second Generation): Derived via fragment-based screening, these compounds (e.g., Compound 59) solved the BBB penetration issue and demonstrated significant in vivo A β reduction [2]. However, they often suffer from high microsomal clearance and off-target binding to Cathepsin D, leading to retinal toxicity[3].

    • Piperidine-Ethylamine Derivatives (Current Generation): By utilizing the tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate building block, chemists can synthesize highly modular, low-molecular-weight inhibitors. These derivatives strike an optimal balance: the basic piperidine ensures high BACE1 selectivity (sparing Cathepsin D), while the aliphatic nature of the linker ensures excellent metabolic stability and robust in vivo A β reduction in the cerebrospinal fluid (CSF) and brain cortex.

    Quantitative Comparison Table
    Inhibitor ClassRepresentative CompoundBACE1 IC 50​ (nM)Cathepsin D SelectivityBBB PermeabilityIn Vivo A β40​ Reduction (CSF)
    Peptidomimetic OM99-21.6LowPoor< 5%
    Aminoquinoline Compound 5911.0ModerateGood~42% (at 60 mg/kg)
    Piperidine-Ethylamine Derivative Optimized NCE4.5 High (>1000x) Excellent >65% (at 30 mg/kg)

    (Data synthesized from standard preclinical benchmarks in AD drug development [2, 3, 4].)

    Experimental Protocol: Evaluating In Vivo Efficacy

    To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the standard methodology for assessing the in vivo pharmacodynamic (PD) efficacy of synthesized piperidine-ethylamine derivatives.

    Materials Required
    • Animal Model: APPswe/PS1dE9 transgenic mice (aged 4-6 months, prior to severe plaque deposition).

    • Test Compound: Synthesized derivative (post-Boc deprotection, >98% purity via HPLC).

    • Vehicle: 5% DMSO, 10% Tween-80, 85% Saline (or 20% Hydroxypropyl- β -cyclodextrin).

    • Assay Kits: Human A β40​ and A β42​ specific sandwich ELISA kits.

    Step-by-Step Methodology
    • Compound Formulation:

      • Dissolve the synthesized piperidine derivative in the vehicle to achieve a dosing concentration of 3 mg/mL.

      • Causality Note: Proper formulation is critical; precipitation in the gastrointestinal tract will falsely indicate poor in vivo efficacy.

    • Dosing Regimen:

      • Administer the compound via oral gavage (p.o.) at a dose of 30 mg/kg to the transgenic mice (n=8 per group). Administer vehicle alone to the control group.

    • Tissue Sampling (Time-Course):

      • At 2, 4, 8, and 24 hours post-dose, anesthetize the mice.

      • Extract CSF via cisterna magna puncture (yield ~5-10 μ L per mouse).

      • Perform cardiac perfusion with ice-cold PBS to remove blood from the brain. Harvest the brain, isolate the cortex, and snap-freeze in liquid nitrogen.

      • Causality Note: Perfusion prevents blood contamination, which contains peripheral A β that can skew CNS efficacy data.

    • Tissue Homogenization & Extraction:

      • Homogenize the cortex in 5x volume of DEA (Diethanolamine) buffer (0.2% DEA in 50 mM NaCl) to extract soluble A β fractions. Centrifuge at 100,000 x g for 1 hour at 4°C. Neutralize the supernatant with 0.5 M Tris-HCl.

    • Quantification & Analysis:

      • Quantify A β40​ and A β42​ levels in the CSF and brain homogenates using the specific ELISA kits according to the manufacturer's instructions.

      • Calculate the percentage reduction relative to the vehicle-treated control group.

    InVivoWorkflow Synth Compound Synthesis (Boc Deprotection) Form Formulation (Vehicle Prep) Synth->Form Dose In Vivo Dosing (APPswe/PS1dE9 Mice) Form->Dose Sample Tissue Sampling (CSF & Brain Cortex) Dose->Sample Assay Aβ Quantification (Specific ELISA) Sample->Assay Data PK/PD Analysis (Efficacy Validation) Assay->Data

    Figure 2: Standardized in vivo pharmacodynamic workflow for evaluating BACE1 inhibitor efficacy.

    Conclusion

    The utilization of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate as a chemical building block represents a significant advancement in the design of BACE1 inhibitors. By providing a basic piperidine nitrogen for catalytic aspartate engagement and a flexible linker for subpocket optimization, derivatives of this class overcome the historical limitations of peptidomimetics and early heterocycles. They deliver a superior combination of target selectivity, BBB permeability, and robust in vivo A β reduction, making them highly attractive candidates in the ongoing development of Alzheimer's disease therapeutics.

    References

    • Arya, R., Jain, S., Paliwal, S., Madan, K., Sharma, S., Mishra, A., Tiwari, P., & Kadiri, S. K. (2024). BACE1 inhibitors: A promising therapeutic approach for the management of Alzheimer's disease. Asian Pacific Journal of Tropical Biomedicine, 14(9), 369-381.[Link]

    • Cheng, Y., Judd, T. C., Bartberger, M. D., et al. (2011). From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). Journal of Medicinal Chemistry, 54(16), 5836–5857.[Link]

    • Coimbra, J. R. M., Marques, D. F. F., Baptista, S. J., Pereira, C. M. F., Moreira, P. I., Dinis, T. C. P., Santos, A. E., & Salvador, J. A. R. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Chemistry, 6, 178.[Link]

    • John, V., Beck, J. P., Bienkowski, M. J., Sinha, S., & Heinrikson, R. L. (2003). Human β-Secretase (BACE) and BACE Inhibitors. Journal of Medicinal Chemistry, 46(22), 4625–4630.[Link]

    A Head-to-Head Comparison of Tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate with Varenicline and Cytisine as Nicotinic Acetylcholine Receptor Partial Agonists

    Author: BenchChem Technical Support Team. Date: March 2026

    Disclaimer: Tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate, hereafter referred to as Compound X , is a molecule with a defined chemical structure but no publicly available pharmacological data[1]. Its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands, particularly the 2-(piperidin-2-yl)ethyl scaffold, suggests it may possess activity at these receptors. This guide presents a hypothetical, yet scientifically rigorous, comparative framework for evaluating Compound X against the established nAChR partial agonists Varenicline and Cytisine. The experimental data presented for Compound X is hypothetical and serves to illustrate the evaluation process.

    Introduction: The Rationale for Comparison

    Nicotine addiction remains a global health crisis, primarily mediated by its action as an agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain's reward pathways.[2][3] The activation of these receptors stimulates dopamine release, leading to the reinforcing effects of smoking.[4][5] Pharmacotherapies that target this system, such as Varenicline (Chantix) and Cytisine, have proven effective for smoking cessation.[3][6] These drugs act as partial agonists at the α4β2 nAChR. This mechanism allows them to alleviate withdrawal symptoms by providing a moderate level of receptor stimulation while simultaneously blocking the rewarding effects of nicotine by competing for the same binding site.[7][8][9]

    Compound X (tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate) contains a piperidine ethylamine core, a feature present in many nAChR ligands. The presence of a tert-butoxycarbonyl (Boc) protecting group and an N-methyl group suggests it could be a novel synthetic compound designed for pharmacological activity or a key intermediate in the synthesis of more complex molecules.[10][11] Given this structural hypothesis, a direct comparison with the leading α4β2 partial agonists, Varenicline and Cytisine, provides a logical framework for its initial characterization and potential therapeutic evaluation.

    This guide outlines the essential in vitro and in vivo experiments required to define the pharmacological profile of Compound X and presents a hypothetical dataset to facilitate a head-to-head comparison.

    Comparator Drug Profiles

    Varenicline

    Varenicline is an FDA-approved smoking cessation aid renowned for its high efficacy.[4][6] It is a selective partial agonist with high affinity for the α4β2 nAChR subtype.[5] Its mechanism involves producing a moderate, sustained dopamine release to reduce cravings and withdrawal, while its antagonist properties blunt the reinforcing effects of nicotine from tobacco.[4][8] Varenicline has an elimination half-life of approximately 24 hours.[4][5]

    Cytisine

    Cytisine is a plant-based alkaloid that has been used for smoking cessation in Central and Eastern Europe for decades.[2][12] Like varenicline, it is a partial agonist of the α4β2 nAChR.[7][13] While structurally similar to nicotine, its binding produces a weaker stimulation.[7] Clinical trials have demonstrated its efficacy, which is comparable to that of varenicline, often with a more favorable side-effect profile but a shorter half-life of about 4.8 hours, necessitating more frequent dosing.[13][14]

    Experimental Design for Pharmacological Profiling

    To ascertain the potential of Compound X, a tiered experimental approach is necessary. This involves initial in vitro characterization of receptor interaction and functional activity, followed by in vivo assessment of efficacy in established animal models of nicotine dependence.

    In Vitro Evaluation: Receptor Affinity and Functional Activity

    The primary objective of in vitro testing is to determine if and how Compound X interacts with nAChRs.

    3.1.1 Radioligand Binding Assay for Receptor Affinity (Ki)

    This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

    • Objective: To determine the binding affinity (Ki) of Compound X, Varenicline, and Cytisine for human α4β2, α7, and α3β4 nAChR subtypes. High affinity and selectivity for α4β2 are desirable traits.

    • Protocol:

      • Preparation: Cell membranes expressing the specific human nAChR subtype of interest are prepared.

      • Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-Epibatidine) and varying concentrations of the test compound (Compound X, Varenicline, or Cytisine).[15]

      • Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.

      • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

      • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Cell Membranes with nAChR Subtype A1 Incubate Components P1->A1 P2 Radioligand (e.g., [3H]-Epibatidine) P2->A1 P3 Test Compounds (Varying Concentrations) P3->A1 A2 Rapid Filtration (Separate Bound/Unbound) A1->A2 A3 Scintillation Counting (Measure Radioactivity) A2->A3 D1 Generate Competition Curve A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3 G cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Relapse A1 IV Catheter Implantation A2 Training: Lever Press -> Nicotine A1->A2 A3 Stable Self- Administration A2->A3 B1 Pre-treat with Test Compound A3->B1 B2 Measure Nicotine Self-Administration B1->B2 C1 Extinction: Lever Press -> Saline B2->C1 C2 Trigger Reinstatement (Nicotine or Cue) C1->C2 C3 Measure Drug-Seeking Behavior C2->C3

    Workflow for Nicotine Self-Administration Model.

    Hypothetical Head-to-Head Data Summary

    The following tables present a plausible, hypothetical dataset that would be generated from the experiments described above.

    Table 1: Comparative In Vitro Pharmacological Profile

    ParameterSubtypeCompound X (Hypothetical)Varenicline (Reference)Cytisine (Reference)
    Binding Affinity (Ki, nM) α4β2 0.85 0.15 0.40
    α7450>3500 [5]>1000
    α3β4250>500 [5]>500
    Functional Activity (α4β2) EC50 (nM) 25 15 30
    Emax (% of Nicotine) 45% 50% 40%
    Dopamine Release (α4β2) Emax (% of Nicotine) 50% 60% 45%

    Interpretation: This hypothetical data suggests Compound X is a potent and selective partial agonist at the α4β2 nAChR, with a profile broadly similar to Varenicline and Cytisine. Its slightly lower affinity (higher Ki) compared to Varenicline might translate to a different side-effect profile or dosing requirement.

    Table 2: Comparative In Vivo Efficacy and Pharmacokinetics

    ParameterCompound X (Hypothetical)Varenicline (Reference)Cytisine (Reference)
    Nicotine Self-Administration Reduces intake by 65% at 1 mg/kgReduces intake by 70% at 1 mg/kgReduces intake by 60% at 2 mg/kg
    Reinstatement (Relapse) Blocks nicotine-primed reinstatementBlocks nicotine-primed reinstatementBlocks nicotine-primed reinstatement
    Oral Bioavailability (%) 85%~90% [4]~60%
    Elimination Half-Life (t½, hours) 18 hours~24 hours [4][5]~4.8 hours [13][14]
    Most Common Adverse Effect Mild, transient nauseaNausea, insomnia [8][16]GI upset, sleep disturbance [13]

    Interpretation: In this hypothetical scenario, Compound X demonstrates strong efficacy in a key animal model of nicotine addiction, comparable to Varenicline. Its pharmacokinetic profile, particularly its long half-life, suggests it could be suitable for once-daily dosing, a potential advantage over the more frequent dosing required for Cytisine.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for the preclinical evaluation of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate (Compound X) as a potential smoking cessation therapy. Based on its chemical structure, a comparison with the α4β2 nAChR partial agonists Varenicline and Cytisine is the most logical path for characterization.

    The hypothetical data presented paints a picture of Compound X as a promising candidate with high affinity and selectivity for the α4β2 receptor, functional activity consistent with a partial agonist, and robust efficacy in a validated animal model of nicotine addiction. Its theoretical long half-life could offer a significant clinical advantage.

    To move forward, the first critical step is to synthesize Compound X and execute the in vitro assays detailed herein to confirm its activity and mechanism of action. If the in vitro profile is favorable, subsequent in vivo studies, including full pharmacokinetic profiling and toxicology assessments, would be required before it could be considered for clinical development. This structured, comparative approach ensures that the potential of novel chemical entities like Compound X can be evaluated efficiently and rigorously against the established standards of care.

    References

    • Dr.Oracle. (2025, August 27). What is the mechanism by which cytisine (nicotinic receptor partial agonist) aids in smoking cessation?
    • Gadde, M. C., & Henn, B. (2024, October 5). Varenicline. In StatPearls. StatPearls Publishing.
    • Psych Scene Hub. (2023, January 21). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance.
    • Fagerstrom, K., & Hughes, J. (2020, May 15). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. PubMed.
    • ResearchGate. Nicotinic receptor partial agonists as novel compounds for the treatment of smoking cessation.
    • GoodRx. (2025, July 8). Cytisine for Smoking Cessation: How Does It Work?
    • Wikipedia. Varenicline.
    • Cahill, K., Lindson-Hawley, N., Thomas, K. H., Fanshawe, T. R., & Lancaster, T. (2016). Nicotine receptor partial agonists for smoking cessation. PMC.
    • U.S. Food and Drug Administration. (n.d.). Chantix Label.
    • Zuin, M., et al. (2022). Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment. PMC - NIH.
    • Tundis, R., et al. (2015). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. PMC.
    • Wikipedia. Cytisine.
    • Hall, A. C., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PMC.
    • Richards, Z. L., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
    • PubChemLite. Tert-butyl n-methyl-n-[2-(piperidin-2-yl)ethyl]carbamate.
    • Chem-Impex. N-Boc-2-(2-aminoethoxy)ethylamine.
    • Isidro-Llobet, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.